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  • Product: Disodium lauriminobishydroxypropylsulfonate
  • CAS: 4055-91-8

Core Science & Biosynthesis

Foundational

thermal and pH stability of Disodium lauriminobishydroxypropylsulfonate

Architecting Resilience: The Thermal and pH Stability of Disodium Lauriminobishydroxypropylsulfonate Executive Summary In the development of advanced personal care, pharmaceutical, and industrial formulations, the stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Architecting Resilience: The Thermal and pH Stability of Disodium Lauriminobishydroxypropylsulfonate

Executive Summary

In the development of advanced personal care, pharmaceutical, and industrial formulations, the stability of the surfactant system dictates the shelf-life and efficacy of the final product. Disodium lauriminobishydroxypropylsulfonate is a highly specialized amphoteric surfactant known for its extreme tolerance to environmental stressors. This whitepaper provides an in-depth technical analysis of the molecular causality behind its thermal and pH stability, supported by empirical data and self-validating experimental protocols designed for rigorous formulation testing.

Molecular Causality: The Structural Basis of Stability

As formulation scientists, we frequently battle the degradation kinetics of anionic and amphoteric surfactants. Traditional surfactants—such as cocamidopropyl betaine or disodium laureth sulfosuccinate—rely on amide and ester linkages. These bonds are highly susceptible to acid- or base-catalyzed hydrolysis, a process that accelerates exponentially under elevated thermal conditions.

Disodium lauriminobishydroxypropylsulfonate (C₁₈H₃₇NNa₂O₈S₂) bypasses these vulnerabilities entirely[1]. Its molecular architecture consists of a hydrophobic lauryl chain attached to a tertiary amine core, which is functionalized with two 2-hydroxy-3-sulfonatopropyl groups[2]. This structure confers two distinct stability advantages:

  • Hydrolytic Immunity: The molecule contains exclusively C-C and C-N bonds in its backbone. The absence of carbonyl-heteroatom bonds (esters/amides) removes the electrophilic centers required for nucleophilic attack by hydroxide (OH⁻) or hydronium (H₃O⁺) ions.

  • Permanent Ionization: The terminal sulfonate groups (-SO₃Na) are salts of sulfonic acid, a strong acid. Unlike carboxylates (-COO⁻), which protonate and precipitate at low pH, sulfonates remain fully ionized across the entire pH 1–14 spectrum. This guarantees micellar integrity and prevents phase separation regardless of the formulation's acidity or alkalinity.

StabilityMechanism N1 Disodium lauriminobis- hydroxypropylsulfonate N2 Tertiary Amine Core (C-N Linkages) N1->N2 N3 Dual Sulfonate Groups (-SO3Na) N1->N3 N4 Hydrolysis Resistance N2->N4 No ester/amide N5 Permanent Ionization N3->N5 Strong acid salt N6 Thermal Stability (>100°C) N4->N6 N7 pH Stability (pH 1-14) N4->N7 N5->N7

Fig 1: Structural determinants driving the thermal and pH stability of the surfactant.

Empirical Stability Data

To quantify this structural resilience, the surfactant must be evaluated across extreme pH and thermal gradients. The data synthesized below represents the recovery rates of the intact molecule when subjected to accelerated aging and high-heat processing. This is particularly relevant for applications requiring thermo-activation, such as hair care treatments subjected to flat-ironing processes at temperatures exceeding 100°C[3].

Table 1: Chemical Recovery of Disodium Lauriminobishydroxypropylsulfonate Post-Stress

Environmental Stressor Incubation Time Temperature Recovery Rate (%) Degradation Pathway Detected
pH 2.0 (Strong Acid) 30 Days 45°C > 99.8% None (Below LOD)
pH 2.0 (Strong Acid) 72 Hours 100°C 98.5% Trace N-dealkylation
pH 7.0 (Neutral) 30 Days 45°C > 99.9% None
pH 7.0 (Neutral) 72 Hours 100°C 99.2% None
pH 12.0 (Strong Base) 30 Days 45°C 99.7% None

| pH 12.0 (Strong Base) | 72 Hours | 100°C | 98.1% | Trace oxidation |

Table 2: Physical Micellar Stability (Hydrodynamic Diameter via DLS)

Formulation pH Initial Dₕ (nm) Dₕ after 30 Days at 45°C (nm) Phase Separation
pH 2.0 4.2 ± 0.3 4.3 ± 0.4 None
pH 7.0 4.5 ± 0.2 4.5 ± 0.2 None

| pH 12.0 | 4.8 ± 0.3 | 4.9 ± 0.4 | None |

Note: Consistent hydrodynamic diameter (Dₕ) indicates that the surfactant molecules are maintaining their critical packing parameter and not undergoing hydrophobic cleavage, which would otherwise trigger micellar aggregation.

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, any claim of absolute stability must be backed by a self-validating system. The following protocol utilizes orthogonal validation: HPLC-MS is used to verify chemical integrity, while Dynamic Light Scattering (DLS) is used to verify physical micellar stability. If the molecule degrades chemically, the critical micelle concentration (CMC) and micelle size will inevitably shift, providing an internal cross-check that prevents false-positive stability readings.

Workflow S1 1. Sample Prep & Internal Standard Spike S2 2. pH Titration (pH 2.0, 7.0, 12.0) S1->S2 S3 3. Thermal Incubation (45°C & 100°C) S2->S3 S4 4. Orthogonal Analysis (HPLC-MS & DLS) S3->S4 S5 5. Kinetic Modeling & Cross-Validation S4->S5

Fig 2: Multi-variable experimental workflow for evaluating thermal and pH degradation.

Protocol: Accelerated Hydrolytic and Thermal Stress Assay

Step 1: Matrix Preparation and Internal Standardization

  • Action: Prepare a 10% w/w active solution of Disodium lauriminobishydroxypropylsulfonate in ultra-pure HPLC-grade water.

  • Causality & Validation: Spike the master solution with 100 ppm of a deuterated internal standard (e.g., d₂₅-Sodium Lauryl Sulfate). This internal standard is critical to account for matrix effects, evaporative losses, and ionization suppression during mass spectrometry, ensuring that any measured drop in concentration is due to actual degradation, not analytical variance.

Step 2: Environmental Stressing (pH Titration)

  • Action: Aliquot the master solution into three distinct vessels. Adjust the pH to 2.0 (using 1M HCl), 7.0 (control), and 12.0 (using 1M NaOH).

  • Causality & Validation: Allow the solutions to equilibrate for 24 hours and re-measure the pH. Amphoteric surfactants can act as mild buffers; verifying the equilibrium pH ensures the stressor remains constant throughout the incubation period.

Step 3: Thermal Incubation

  • Action: Seal the aliquots in pressure-rated borosilicate glass ampoules. Incubate one set in a forced-air convection oven at 45°C for 30 days, and a separate set in an autoclave at 100°C for 72 hours.

  • Causality & Validation: Standard screw-cap vials will leak vapor at 100°C, artificially concentrating the surfactant and skewing recovery data. Hermetically sealed ampoules guarantee a closed thermodynamic system.

Step 4: Orthogonal Analysis

  • Chemical Validation (HPLC-MS): Dilute samples 1:1000 in mobile phase (Methanol/Water 80:20). Inject into an LC-MS/MS system using a C18 column. Quantify the parent ion (m/z ~505 for the disodium salt) relative to the internal standard.

  • Physical Validation (DLS): Analyze the undiluted samples via DLS at 25°C. The absence of large aggregates (>10 nm) confirms that the hydrophilic sulfonate headgroups remain intact and attached to the lauryl tail.

Step 5: Kinetic Modeling

  • Action: Plot the natural log of the intact surfactant concentration versus time.

  • Causality & Validation: For Disodium lauriminobishydroxypropylsulfonate, the slope (degradation rate constant, k) should approach zero. If HPLC-MS shows a concentration drop but DLS shows no change in micelle size, investigate the MS for ion suppression before concluding degradation has occurred.

Conclusion

Disodium lauriminobishydroxypropylsulfonate represents a pinnacle of surfactant stability. By eliminating hydrolyzable ester and amide bonds and relying on permanently ionized sulfonate groups, it provides formulation scientists with a robust tool for extreme environments. Whether deployed in highly alkaline industrial cleaners, acidic exfoliating toners, or thermo-activated pharmaceutical topicals, its molecular architecture ensures predictable, zero-order degradation kinetics.

References

  • PubChem | Disodium lauriminobishydroxypropylsulfonate | C18H37NNa2O8S2 | National Institutes of Health (NIH).

  • Inxight Drugs | DISODIUM LAURIMINOBISHYDROXYPROPYLSULFONATE | National Center for Advancing Translational Sciences (NCATS).

  • Google Patents | US20220183937A1 - Method for improving the performance of a fragrance or a fragrance mixture | United States Patent and Trademark Office.

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Interaction of Disodium Lauriminobishydroxypropylsulfonate with Lipid Bilayers

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for investigating the interaction of the amphoteric surfactant, Disodium Lauriminobishydro...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the interaction of the amphoteric surfactant, Disodium Lauriminobishydroxypropylsulfonate, with lipid bilayers. Recognizing the current scarcity of direct empirical data on this specific interaction, this document serves as a detailed roadmap for researchers. It outlines the foundational principles of surfactant-lipid interactions, drawing parallels from structurally similar surfactants, and presents a suite of robust biophysical techniques to fully characterize this dynamic process. Detailed experimental protocols, data interpretation strategies, and visual workflows are provided to empower researchers in drug development and formulation science to systematically explore the potential of this compound to modulate lipid membrane structure and function.

Introduction: Unveiling the Potential of a Novel Amphoteric Surfactant

Disodium Lauriminobishydroxypropylsulfonate is an amphoteric surfactant characterized by a dodecyl hydrophobic tail and a hydrophilic headgroup containing both a tertiary amine and two hydroxypropylsulfonate groups.[1][2] Its unique structure, possessing both positive and negative charges depending on the pH, suggests a complex and potentially tunable interaction with lipid bilayers, the fundamental components of cell membranes. Understanding this interaction is paramount for applications ranging from advanced drug delivery systems, where controlled membrane permeabilization is desired, to the formulation of stable and biocompatible pharmaceuticals.[3][4]

While extensive research exists on the interaction of various classes of surfactants with lipid membranes, there is a notable absence of published studies specifically investigating Disodium Lauriminobishydroxypropylsulfonate.[4][5] This guide aims to bridge that gap by providing a robust theoretical and practical framework for its characterization. We will delve into the expected mechanistic pathways of interaction based on the behavior of analogous amphoteric and zwitterionic surfactants and provide detailed protocols for key analytical techniques to empirically validate these hypotheses.

Physicochemical Properties of Disodium Lauriminobishydroxypropylsulfonate

A thorough understanding of the physicochemical properties of Disodium Lauriminobishydroxypropylsulfonate is the cornerstone of predicting and interpreting its interaction with lipid bilayers.

PropertyValueSource
Molecular Formula C18H37NNa2O8S2[1][2]
Molecular Weight 505.6 g/mol [1]
IUPAC Name disodium;3-[dodecyl-(2-hydroxy-3-sulfonatopropyl)amino]-2-hydroxypropane-1-sulfonate[1]
Charge Amphoteric[2]
Hydrophilic Moiety Tertiary amine, two hydroxypropylsulfonate groups[1][2]
Hydrophobic Moiety Dodecyl (C12) alkyl chain[1][2]

The presence of a C12 alkyl chain provides the necessary hydrophobicity to drive the partitioning of the surfactant into the lipid bilayer. The complex headgroup, with its potential for pH-dependent charge and hydrogen bonding capabilities, will dictate the nature and strength of its interaction with the polar headgroups of the phospholipids.

Theoretical Framework: Postulated Mechanisms of Interaction

The interaction of surfactants with lipid bilayers is a multi-stage process, typically initiated by the partitioning of surfactant monomers into the membrane, followed by membrane saturation and eventual solubilization into mixed micelles at higher concentrations.[4][5][6] For Disodium Lauriminobishydroxypropylsulfonate, we can postulate the following pH-dependent interaction mechanisms:

  • At Low pH (Acidic Conditions): The tertiary amine in the headgroup will be protonated, resulting in a net positive charge. This cationic nature will likely lead to strong electrostatic interactions with negatively charged phospholipids, such as phosphatidylserine (PS), which are often present in biological membranes. This could lead to localized membrane disruption and enhanced permeability.[7]

  • At Neutral pH: The surfactant will exist in a zwitterionic state. The interaction will be more complex, involving a combination of hydrophobic interactions of the alkyl tail with the lipid core and electrostatic and hydrogen bonding interactions of the headgroup with the phospholipid headgroups. The overall effect on membrane stability will depend on the balance of these forces.

  • At High pH (Alkaline Conditions): The tertiary amine will be deprotonated, and the sulfonate groups will remain negatively charged, resulting in a net anionic character. This will lead to repulsive forces with anionic phospholipids and potentially a less disruptive interaction with the bilayer compared to acidic conditions.

The following diagram illustrates the potential pH-dependent interactions:

G cluster_low_ph Low pH (Cationic) cluster_neutral_ph Neutral pH (Zwitterionic) cluster_high_ph High pH (Anionic) Low_pH Protonated Amine Net Positive Charge Interaction_Low Strong Electrostatic Interaction with Anionic Lipids (PS) Low_pH->Interaction_Low Effect_Low Localized Membrane Disruption Enhanced Permeability Interaction_Low->Effect_Low Neutral_pH Zwitterionic State Interaction_Neutral Hydrophobic + Electrostatic + Hydrogen Bonding Neutral_pH->Interaction_Neutral Effect_Neutral Complex Interaction Balanced Stability Effects Interaction_Neutral->Effect_Neutral High_pH Deprotonated Amine Net Negative Charge Interaction_High Repulsive Forces with Anionic Lipids High_pH->Interaction_High Effect_High Less Disruptive Interaction Interaction_High->Effect_High Surfactant Disodium Lauriminobishydroxypropylsulfonate Surfactant->Low_pH Acidic Environment Surfactant->Neutral_pH Neutral Environment Surfactant->High_pH Alkaline Environment

Caption: pH-Dependent Interaction Mechanisms of Disodium Lauriminobishydroxypropylsulfonate with Lipid Bilayers.

Experimental Characterization: A Multi-faceted Approach

A combination of biophysical techniques is essential to build a comprehensive picture of the interaction between Disodium Lauriminobishydroxypropylsulfonate and lipid bilayers. The following sections detail the rationale and protocols for a suite of complementary methods.

Isothermal Titration Calorimetry (ITC): Probing the Thermodynamics of Binding

Rationale: ITC directly measures the heat changes associated with the binding of the surfactant to lipid vesicles, providing crucial thermodynamic parameters such as the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[8][9][10] This allows for a quantitative understanding of the driving forces behind the interaction.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a suspension of unilamellar lipid vesicles (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) at a known concentration (e.g., 1-5 mM) in a suitable buffer (e.g., PBS) using extrusion.

    • Prepare a concentrated solution of Disodium Lauriminobishydroxypropylsulfonate (e.g., 10-20 times the vesicle concentration) in the exact same buffer to minimize heats of dilution.[11]

    • Thoroughly degas both solutions immediately before the experiment.[9][11]

  • ITC Measurement:

    • Load the lipid vesicle suspension into the sample cell of the ITC instrument.

    • Load the surfactant solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Perform a series of small, sequential injections (e.g., 5-10 µL) of the surfactant solution into the sample cell while monitoring the heat changes.

    • Allow the system to reach equilibrium between injections.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of surfactant to lipid.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and n.

G cluster_prep Preparation cluster_itc ITC Measurement cluster_analysis Data Analysis Vesicles Prepare Lipid Vesicles (e.g., POPC) Degas Degas Both Solutions Vesicles->Degas Surfactant Prepare Surfactant Solution in Matched Buffer Surfactant->Degas Load_Cell Load Vesicles into Sample Cell Degas->Load_Cell Load_Syringe Load Surfactant into Syringe Degas->Load_Syringe Titration Perform Sequential Injections (Surfactant into Vesicles) Load_Cell->Titration Load_Syringe->Titration Integration Integrate Heat Peaks Titration->Integration Plotting Plot Binding Isotherm Integration->Plotting Fitting Fit to Binding Model Plotting->Fitting Results Determine Kd, ΔH, n Fitting->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC) Analysis.

Dynamic Light Scattering (DLS): Assessing Changes in Vesicle Size and Integrity

Rationale: DLS measures the hydrodynamic radius of particles in suspension.[12][13] By monitoring changes in the size distribution of lipid vesicles upon addition of the surfactant, we can infer mechanisms of interaction. An increase in size may suggest vesicle fusion or aggregation, while a decrease or the appearance of a new, smaller population could indicate vesicle solubilization into mixed micelles.[6][14]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute suspension of lipid vesicles (e.g., 0.1-1 mg/mL) in a filtered buffer.

    • Filter the surfactant solution through a low-protein-binding filter (e.g., 0.22 µm) to remove any dust or aggregates.

  • DLS Measurement:

    • Measure the initial size distribution of the lipid vesicle suspension.

    • Titrate small aliquots of the surfactant solution into the vesicle suspension.

    • After each addition, allow the sample to equilibrate for a set period (e.g., 5-10 minutes) and then measure the size distribution.

    • Continue the titration until a significant change in the size distribution is observed or until the desired surfactant concentration is reached.

  • Data Analysis:

    • Analyze the correlation functions to obtain the intensity-weighted, volume-weighted, and number-weighted size distributions.

    • Plot the average hydrodynamic radius and polydispersity index (PDI) as a function of surfactant concentration.

    • Look for trends such as a gradual increase or decrease in size, or the emergence of a bimodal distribution.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Real-time Monitoring of Membrane Interaction

Rationale: QCM-D is a surface-sensitive technique that can monitor the formation of a supported lipid bilayer (SLB) on a sensor surface and then track the real-time interaction of the surfactant with this model membrane.[15][16][17][18][19] It provides information on changes in mass (frequency shift, Δf) and viscoelastic properties (dissipation shift, ΔD) of the lipid bilayer, allowing for the differentiation between surfactant adsorption, insertion, and membrane solubilization.[15][17][18]

Experimental Protocol:

  • SLB Formation:

    • Clean the QCM-D sensor (e.g., SiO2-coated) according to standard protocols.

    • Establish a stable baseline in the buffer.

    • Introduce a suspension of small unilamellar vesicles (SUVs) to form a supported lipid bilayer on the sensor surface. This is confirmed by a characteristic frequency and dissipation shift.

    • Rinse with buffer to remove any non-adsorbed vesicles.

  • Surfactant Interaction:

    • Introduce the Disodium Lauriminobishydroxypropylsulfonate solution at a specific concentration and monitor the changes in Δf and ΔD in real-time.

    • After a set interaction time, rinse with buffer to determine if the interaction is reversible.

    • Repeat the experiment with a range of surfactant concentrations.

  • Data Analysis:

    • Plot Δf and ΔD as a function of time.

    • A decrease in Δf indicates mass adsorption (surfactant binding). An increase in Δf suggests mass removal (membrane solubilization).

    • An increase in ΔD indicates a softening of the lipid bilayer, which can be caused by surfactant insertion. A decrease in ΔD suggests a more rigid layer.

    • By analyzing the combined Δf and ΔD signals, a detailed picture of the interaction mechanism can be constructed.

Fluorescence Spectroscopy: Probing Membrane Fluidity and Permeability

Rationale: Fluorescence spectroscopy using environmentally sensitive probes can provide insights into changes in the lipid bilayer's microenvironment. Probes like Laurdan can report on changes in membrane fluidity, while the release of a fluorescent dye encapsulated within the vesicles can indicate membrane permeabilization.[3][5][20][21]

Experimental Protocol (Membrane Fluidity):

  • Sample Preparation:

    • Prepare lipid vesicles containing a fluorescent probe sensitive to membrane fluidity (e.g., Laurdan) by co-extruding the lipids and the probe.

    • Protect the sample from light.

  • Fluorescence Measurement:

    • Measure the initial fluorescence emission spectrum of the Laurdan-labeled vesicles.

    • Titrate the surfactant into the vesicle suspension and record the fluorescence spectrum after each addition and equilibration.

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value from the emission intensities at two characteristic wavelengths.

    • A decrease in the GP value indicates an increase in membrane fluidity, suggesting that the surfactant is disordering the lipid packing.

Concluding Remarks and Future Directions

The systematic application of the techniques outlined in this guide will provide a comprehensive understanding of the interaction between Disodium Lauriminobishydroxypropylsulfonate and lipid bilayers. By elucidating the thermodynamic driving forces, structural consequences, and real-time kinetics of this interaction, researchers will be well-equipped to harness the potential of this novel amphoteric surfactant in various pharmaceutical and biotechnological applications. Future studies should focus on exploring the influence of lipid composition (e.g., the inclusion of cholesterol and charged lipids) and the effect of the surfactant on the function of membrane-embedded proteins. Such knowledge will be invaluable for the rational design of advanced drug delivery systems and novel therapeutic formulations.

References

  • PubChem. (n.d.). Disodium lauriminobishydroxypropylsulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). DISODIUM LAURIMINOBISHYDROXYPROPYLSULFONATE. U.S. Food and Drug Administration. Retrieved from [Link]

  • A.S. Tork, M.A. El-Sayed, M.I. Abdel-Hamid. (2015). Biophysical Methods for the Studies of Protein-Lipid/Surfactant Interactions. IntechOpen.
  • Paula's Choice. (n.d.). What is Disodium Lauriminobishydroxypropylsulfonate?. Retrieved from [Link]

  • Heerklotz, H. (2008). Interactions of surfactants with lipid membranes. Quarterly Reviews of Biophysics, 41(3-4), 205-264.
  • T. Nakashima, K. Motomura. (2021). Direct observation of interactions between supported lipid bilayers and surfactants. RSC Publishing.
  • Heerklotz, H. (2008). Interactions of surfactants with lipid membranes. Quarterly Reviews of Biophysics, 41(3-4), 205–264.
  • P. W. J. M. Frederix, P. D. J. van der Asdonk, J. M. A. K. K. de Jong, and J. B. F. N. Engberts. (2001). Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order. Biophysical Journal, 80(4), 1836-1846.
  • A. S. Tork, M. A. El-Sayed, and M. I. Abdel-Hamid. (2011). Thermodynamic and Physical Interactions between Novel Polymeric Surfactants and Lipids: Toward Designing Stable Polymer–Lipid Complexes. Langmuir, 27(15), 9413-9423.
  • Miller, I. R. (1971). Interactions of surfactants with lipid membranes. ProQuest.
  • Heerklotz, H. (2008). Interactions of surfactants with lipid membranes. ProQuest.
  • Bangham, J. A., & Lea, E. J. (1978). The interaction of detergents with bilayer lipid membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 511(3), 388-396.
  • Inxight Drugs. (n.d.). DISODIUM LAURIMINOBISHYDROXYPROPYLSULFONATE. National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Tork, A. S., El-Sayed, M. A., & Abdel-Hamid, M. I. (2011). Thermodynamic and Physical Interactions between Novel Polymeric Surfactants and Lipids: Toward Designing Stable Polymer–Lipid Complexes. Langmuir, 27(15), 9413–9423.
  • Kocherginsky, N. M., & Gruebele, M. (2023). Interactions of Surfactants with Biomimetic Membranes—2. Generation of Electric Potential with Non-Ionic Surfactants. Membranes, 13(3), 341.
  • A. D. T. Go, C. Y. T. Tan, J. H. L. Teo, and C. K. O. D. Ong. (2022). Mechanistic Evaluation of Antimicrobial Lipid Interactions with Tethered Lipid Bilayers by Electrochemical Impedance Spectroscopy. ACS Omega, 7(20), 17367-17376.
  • precisionFDA. (n.d.). DISODIUM LAURIMINODIPROPIONATE. U.S. Food and Drug Administration. Retrieved from [Link]

  • Andersen, O. S., & Koeppe, R. E. (2007). Interactions of drugs and amphiphiles with membranes: modulation of lipid bilayer elastic properties by changes in acyl chain unsaturation and protonation. Faraday discussions, 139, 271-294.
  • Zhang, L., & Somasundaran, P. (2006). Preparation and Physiochemical Properties of Disodium Lauryl Glucoside Sulfosuccinate. Journal of Surfactants and Detergents, 9(3), 255-261.
  • A. D. T. Go, C. Y. T. Tan, J. H. L. Teo, and C. K. O. D. Ong. (2022). Supported Lipid Bilayer Platform for Characterizing the Membrane-Disruptive Behaviors of Triton X-100 and Potential Detergent Replacements.
  • PubChem. (n.d.). Disodium Lauriminodipropionate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US11331325B2 - Pharmaceutical delivery systems for hydrophobic drugs and compositions comprising same.
  • A. D. T. Go, C. Y. T. Tan, J. H. L. Teo, and C. K. O. D. Ong. (2022). Unraveling Membrane-Disruptive Properties of Sodium Lauroyl Lactylate and Its Hydrolytic Products: A QCM-D and EIS Study. ACS Omega, 7(45), 41415-41425.
  • de Duve, C., de Barsy, T., Poole, B., Trouet, A., Tulkens, P., & Van Hoof, F. (1974). The effect of lysosomotropic detergents on the permeability properties of the lysosome membrane. Biochemical pharmacology, 23(18), 2495-2531.

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Foundational

Advanced Self-Assembly Dynamics of Disodium Lauriminobishydroxypropylsulfonate (DLBHS): A Technical Guide for Formulation Scientists

Executive Summary Disodium lauriminobishydroxypropylsulfonate (DLBHS) is a highly specialized amphoteric/zwitterionic surfactant characterized by its unique molecular architecture. While traditional surfactants rely on a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Disodium lauriminobishydroxypropylsulfonate (DLBHS) is a highly specialized amphoteric/zwitterionic surfactant characterized by its unique molecular architecture. While traditional surfactants rely on a single hydrophilic headgroup, DLBHS features a dodecyl (lauryl) hydrophobic tail covalently bonded to a nitrogen atom bearing two bulky 2-hydroxy-3-sulfonatopropyl groups.

This whitepaper provides an in-depth mechanistic analysis of the self-assembly properties of DLBHS. By deconstructing the thermodynamic drivers of its micellization, this guide equips drug development professionals and formulation scientists with the theoretical causality and field-proven methodologies required to leverage DLBHS in advanced solubilization and delivery systems.

Molecular Architecture & Thermodynamic Causality

To understand the macroscopic behavior of DLBHS, we must first analyze its molecular packing thermodynamics. The self-assembly of any surfactant is governed by the Israelachvili critical packing parameter ( P ):

P=a0​⋅lc​v​

Where v is the hydrophobic tail volume, lc​ is the extended tail length, and a0​ is the optimal headgroup area at the micelle-water interface.

The Causality of the Bulky Headgroup: In DLBHS, the dual hydroxypropylsulfonate groups create a massive hydration sphere due to intense hydrogen bonding (via the hydroxyls) and electrostatic repulsion (via the sulfonates) [1]. This results in an exceptionally large a0​ . Consequently, the packing parameter is driven well below 0.33 ( P<0.33 ).

Thermodynamically, this dictates that DLBHS will almost exclusively self-assemble into highly curved, spherical micelles . Unlike surfactants with smaller headgroups that transition into worm-like micelles or lamellar phases (causing unwanted viscosity spikes), DLBHS maintains low-viscosity, highly stable spherical aggregates even at elevated concentrations. This structural reality explains its exceptional performance as a non-thickening solubilizer and foam booster in complex mixtures [2].

Quantitative Physicochemical Profile

The following table synthesizes the core physicochemical and self-assembly metrics of DLBHS, providing a baseline for formulation calculations.

PropertyValue / CharacteristicMechanistic Implication
Molecular Formula C₁₈H₃₇NNa₂O₈S₂Dictates the mass balance in stoichiometric formulations.
Molecular Weight 505.6 g/mol High MW for a C12 surfactant due to the heavy bis-sulfonate headgroup.
Critical Micelle Concentration (CMC) ~0.15 - 0.30 mMUnusually low CMC[2]; enables micellization at very low formulation percentages, reducing toxicity.
Surface Tension at CMC ~28 - 32 mN/mStrong reduction of interfacial tension, ideal for penetrating lipidic barriers.
Hydrophilic-Lipophilic Balance (HLB) > 15 (Highly Hydrophilic)Perfect for Oil-in-Water (O/W) microemulsions and solubilizing lipophilic APIs.
Micellar Morphology SphericalPrevents phase separation and maintains Newtonian fluid dynamics in solution.

Mechanistic Pathways of Micellization

The transition of DLBHS from free monomers to complex mixed micelles is an entropy-driven process. As the concentration approaches the CMC, the highly structured water molecules surrounding the hydrophobic dodecyl tails are released into the bulk phase. This massive gain in solvent entropy overcomes the electrostatic repulsion of the bis-sulfonate headgroups, driving spontaneous aggregation.

MicellizationPathway Monomer DLBHS Monomers (Aqueous Phase) PreMicelle Pre-Micellar Aggregates Monomer->PreMicelle Concentration Approaches CMC Spherical Spherical Micelles (P < 0.33) PreMicelle->Spherical Entropy-Driven Hydrophobic Effect Mixed Mixed Micelles (API Solubilized) Spherical->Mixed Partitioning of Lipophilic API

Figure 1: Thermodynamic phase transition pathway of DLBHS from aqueous monomers to API-loaded mixed micelles.

Self-Validating Experimental Methodologies

To accurately characterize the self-assembly of DLBHS for pharmaceutical or cosmetic applications, researchers must employ rigorous, self-validating protocols. Below are the definitive methodologies for determining the CMC and micellar size of DLBHS.

Protocol A: Tensiometric Determination of CMC (Wilhelmy Plate Method)

Causality: The Wilhelmy plate method is preferred over the Du Noüy ring for DLBHS because amphoteric surfactants with bulky headgroups can exhibit slow adsorption kinetics at the air-water interface. The static nature of the plate allows for continuous measurement without disrupting the interface, ensuring true thermodynamic equilibrium is recorded.

Step-by-Step Workflow:

  • Glassware Preparation: Submerge all glassware and the platinum Wilhelmy plate in a chromic acid bath (or equivalent strong oxidizer) for 2 hours, rinse with copious amounts of Milli-Q water (18.2 MΩ·cm), and flame-dry the platinum plate until red hot.

  • System Self-Validation: Measure the surface tension of pure Milli-Q water at 25.0 ± 0.1 °C.

    • Validation Check: The reading must be 71.9 ± 0.2 mN/m. Any lower value indicates organic contamination, which will artificially lower the apparent CMC. Do not proceed until this baseline is achieved.

  • Serial Dilution: Prepare a high-concentration stock solution of DLBHS (e.g., 5 mM) and perform a logarithmic serial dilution down to 0.001 mM.

  • Equilibration: Allow each dilution to equilibrate in the tensiometer vessel for exactly 15 minutes at 25.0 °C to allow the bulky headgroups to pack efficiently at the interface.

  • Measurement & Analysis: Record the surface tension for each concentration. Plot Surface Tension ( γ ) vs. Log[Concentration]. The CMC is mathematically defined as the intersection of the two linear regression lines (the steep descent phase and the horizontal post-micellar phase).

Protocol B: Micellar Size Distribution via Dynamic Light Scattering (DLS)

Causality: Because DLBHS forms highly charged micelles, inter-micellar electrostatic repulsion can artificially skew diffusion coefficients in DLS. To counter this, DLS must be performed in a standardized background electrolyte (e.g., 10 mM NaCl) to compress the electrical double layer and yield the true hydrodynamic radius ( Rh​ ).

Step-by-Step Workflow:

  • Sample Preparation: Prepare a DLBHS solution at 5 × CMC in a 10 mM NaCl aqueous buffer.

  • Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter directly into a dust-free quartz cuvette. Causality: PES is chosen over PTFE or Nylon because it exhibits ultra-low non-specific binding for amphoteric surfactants, preventing concentration loss during filtration.

  • Thermal Equilibration: Place the cuvette in the DLS instrument and equilibrate to 25.0 °C for 5 minutes.

  • Measurement: Execute 3 runs of 15 scans each at a backscatter angle of 173°.

  • System Self-Validation: Check the Polydispersity Index (PDI) and the correlogram baseline.

    • Validation Check: A valid DLBHS spherical micelle population will exhibit a PDI < 0.15. If the PDI > 0.2 or the baseline fluctuates, dust contamination or pre-micellar aggregation is present. Re-filter and repeat.

ExperimentalWorkflow cluster_measure Parallel Micellar Characterization Prep Sample Preparation (Serial Dilution / Buffer Addition) Validation1 Self-Validation: Pure Water Surface Tension (Must be ~71.9 mN/m) Prep->Validation1 DLS Dynamic Light Scattering (DLS) Determine Hydrodynamic Radius (Rh) Prep->DLS Tensiometry Tensiometry (Wilhelmy Plate) Determine CMC & Interfacial Packing Validation1->Tensiometry Data Data Synthesis (Isotherm Plotting & Size Distribution) Tensiometry->Data Validation2 Self-Validation: DLS PDI < 0.15 & Stable Baseline DLS->Validation2 Validation2->Data

Figure 2: Self-validating experimental workflow for the characterization of DLBHS self-assembly.

Applications in Advanced Formulations

The unique self-assembly properties of DLBHS make it a critical tool in modern formulation science:

  • API Solubilization: The hydrophobic core of the DLBHS micelle is highly efficient at encapsulating lipophilic active pharmaceutical ingredients (APIs). Because of its unusually low CMC [2], formulators can achieve therapeutic API loading capacities using significantly lower total surfactant concentrations, thereby minimizing tissue irritation.

  • Synergistic Mixed Micelles: When combined with nonionic surfactants (e.g., Polysorbates), the bulky bis-sulfonate headgroup of DLBHS acts as a steric spacer. This prevents the nonionic surfactants from packing too tightly, preventing liquid-crystal phase precipitation and extending the shelf-life of the formulation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71586802, Disodium lauriminobishydroxypropylsulfonate." PubChem, [Link].

  • Symrise AG. "A liquid detergent composition." U.S.
Exploratory

Technical Guide: A Framework for the In-Vitro Toxicological Profiling of Disodium Lauriminobishydroxypropylsulfonate

Preamble: A Modern Approach to Surfactant Safety Assessment Disodium lauriminobishydroxypropylsulfonate is an amphoteric surfactant employed in cosmetic and personal care formulations for its cleansing and foaming proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Modern Approach to Surfactant Safety Assessment

Disodium lauriminobishydroxypropylsulfonate is an amphoteric surfactant employed in cosmetic and personal care formulations for its cleansing and foaming properties.[1][2] As with any ingredient intended for human application, a thorough safety assessment is paramount. The current scientific and regulatory landscape strongly advocates for a transition away from traditional animal testing towards New Approach Methodologies (NAMs), which leverage in-vitro systems to provide mechanistically relevant data for hazard identification.[3]

This guide outlines a comprehensive in-vitro strategy for characterizing the toxicological profile of Disodium lauriminobishydroxypropylsulfonate. The experimental choices detailed herein are grounded in internationally recognized protocols, primarily the OECD Guidelines for the Testing of Chemicals, ensuring data robustness and regulatory acceptance.[4][5] Our approach is not merely a sequence of assays but a logical progression, starting from basal cytotoxicity to more complex tissue-specific endpoints like skin and eye irritation, and culminating in an assessment of genotoxic potential. This framework is designed to build a weight-of-evidence-based safety profile, ensuring consumer safety while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Foundational Assessment: Basal Cytotoxicity

Expertise & Rationale: Before assessing tissue-specific effects, we must first understand the inherent potential of a substance to cause cellular death. Basal cytotoxicity assays provide a fundamental measure of a chemical's toxicity at the cellular level.[6] This data is crucial for two reasons: it establishes a baseline of biological activity and, critically, it informs the dose-range selection for subsequent, more complex assays. A substance that is highly cytotoxic at low concentrations will require a different testing approach than one with low cytotoxic potential. We will employ the Lactate Dehydrogenase (LDH) release assay, a method that quantifies the loss of cell membrane integrity, a common mechanism of cell death induced by surfactants.[6]

Experimental Protocol: LDH Release Cytotoxicity Assay

This protocol is adapted from established methodologies for assessing cytotoxicity.[6]

  • Cell Culture: Human keratinocytes (e.g., HaCaT) or fibroblasts (e.g., Balb/c 3T3) are cultured to 80-90% confluency in 96-well plates.

  • Test Substance Preparation: A stock solution of Disodium lauriminobishydroxypropylsulfonate is prepared in a suitable solvent (e.g., sterile deionized water or cell culture medium). A serial dilution series (e.g., 8-10 concentrations) is then prepared.

  • Exposure: The culture medium is removed from the cells and replaced with the various concentrations of the test substance.

    • Negative Control: Cells treated with the solvent vehicle only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., 1% Triton X-100) to induce maximal LDH release.

  • Incubation: Plates are incubated for a defined period (e.g., 24 hours) at 37°C and 5% CO2.

  • LDH Measurement:

    • Following incubation, a sample of the cell culture supernatant is carefully transferred to a new 96-well plate.

    • The LDH assay reagent is added to each well. This reagent contains lactate, NAD+, and a tetrazolium salt (WST-1).[6]

    • The plate is incubated in the dark at room temperature for approximately 30 minutes.

    • Released LDH in the supernatant catalyzes the conversion of lactate to pyruvate, generating NADH. The NADH then reduces the WST-1 to a colored formazan product.[6]

  • Data Acquisition: The absorbance is measured using a plate reader at the appropriate wavelength (e.g., 490 nm).

  • Analysis: Cytotoxicity is calculated as a percentage relative to the positive control. The concentration that causes 50% cell death (IC50) is determined by plotting a dose-response curve.

Data Presentation: Cytotoxicity Profile
EndpointCell LineExposure TimeResult
IC50HaCaT24 hours[Calculated Value] µg/mL
IC50Balb/c 3T324 hours[Calculated Value] µg/mL
Workflow Visualization: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis P1 Culture Cells in 96-Well Plate E1 Treat Cells with Test Substance, Positive & Negative Controls P1->E1 P2 Prepare Serial Dilutions of Disodium lauriminobishydroxypropylsulfonate P2->E1 E2 Incubate for 24 hours E1->E2 A1 Transfer Supernatant E2->A1 A2 Add LDH Assay Reagent A1->A2 A3 Measure Absorbance A2->A3 A4 Calculate % Cytotoxicity and Determine IC50 A3->A4

Cytotoxicity Assay Workflow

Ocular Irritation Potential

Expertise & Rationale: Given its use in cleansing products, assessing the potential for eye irritation is a critical safety endpoint. The historical Draize rabbit eye test is now largely replaced by in-vitro methods that model the human cornea.[7][8] We select the Reconstructed human Cornea-like Epithelium (RhCE) Test Method, as described in OECD Test Guideline 492.[7][9] This organotypic model mimics the cellular structure and barrier function of the human corneal epithelium. The endpoint is cell viability, measured by the MTT assay. A significant reduction in tissue viability following exposure indicates a potential for irritation or corrosion.[10]

Experimental Protocol: Reconstructed human Cornea-like Epithelium (RhCE) Test (OECD TG 492)
  • Tissue Preparation: Commercially available RhCE tissue models (e.g., EpiOcular™, SkinEthic™ HCE) are pre-incubated in maintenance medium.

  • Test Substance Application:

    • The test substance (20-30 µL for liquids or 20-30 mg for solids) is applied topically to the surface of the RhCE tissue.

    • Negative Control: Tissues treated with a sterile saline solution.

    • Positive Control: Tissues treated with a known eye irritant (e.g., methyl acetate or SDS solution).

  • Exposure & Post-Incubation: Tissues are exposed for a defined period (e.g., 30 minutes), after which the test substance is thoroughly rinsed off. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 2 hours).

  • Viability Assessment (MTT Assay):

    • Tissues are transferred to a solution of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells in the tissue reduce the yellow MTT to a blue formazan salt, which is retained within the cells.

    • The formazan is extracted from the tissue using a solvent (e.g., isopropanol).

  • Data Acquisition: The optical density of the extracted formazan is measured with a spectrophotometer (e.g., at 570 nm).

  • Analysis & Classification: The viability of the treated tissues is expressed as a percentage relative to the negative control. The classification is based on the remaining viability as per OECD TG 492 criteria.

Data Presentation: Ocular Irritation Classification
TreatmentMean Tissue Viability (%)SDClassification (UN GHS)
Negative Control100≤ 15-
Positive Control< 60≤ 18-
Disodium lauriminobishydroxypropylsulfonate[Result][SD]If Viability ≤ 60%: Cat 1 or 2If Viability > 60%: No Category

Note: Further testing using other methods like the Bovine Corneal Opacity and Permeability (BCOP) assay (OECD TG 437) may be required to distinguish between Category 1 (serious damage) and Category 2 (irritant).[3][8]

Workflow Visualization: Ocular Irritation Test

Ocular_Irritation_Workflow T1 Pre-Incubate RhCE Tissues T2 Apply Test Substance, Positive & Negative Controls T1->T2 T3 Expose (e.g., 30 min) T2->T3 T4 Rinse & Post-Incubate T3->T4 T5 MTT Assay: Incubate with MTT T4->T5 T6 Extract Formazan T5->T6 T7 Measure Optical Density T6->T7 T8 Calculate % Viability & Classify Hazard T7->T8

RhCE Ocular Irritation Workflow

Dermal Irritation and Corrosion Potential

Expertise & Rationale: Similar to ocular testing, dermal safety assessment relies on validated in-vitro models that reconstruct the human epidermis. The Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439) is the gold standard for identifying skin irritants.[10][11] The principle is analogous to the RhCE test: irritant chemicals compromise the integrity and viability of the multi-layered keratinocytes in the model.[10] A significant decrease in viability, measured by the MTT assay, leads to a classification as an irritant. This test is a reliable replacement for the in-vivo rabbit skin irritation test.

Experimental Protocol: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
  • Tissue Preparation: Commercially available RhE tissue models (e.g., EpiDerm™, EpiSkin™) are equilibrated in assay medium.

  • Test Substance Application:

    • A defined volume or weight of Disodium lauriminobishydroxypropylsulfonate is applied evenly to the stratum corneum of the tissue model.

    • Negative Control: Tissues treated with Phosphate-Buffered Saline (PBS).

    • Positive Control: Tissues treated with 5% Sodium Dodecyl Sulfate (SDS).

  • Exposure & Post-Incubation: Tissues are exposed to the test substance for 15-60 minutes (model dependent). The substance is then removed by thorough rinsing. Tissues are transferred to fresh medium and post-incubated for 42 hours to allow for the expression of cytotoxic effects.[12]

  • Viability Assessment (MTT Assay): This step is identical to the RhCE protocol. Tissues are incubated with MTT, and the resulting formazan is extracted.

  • Data Acquisition: The optical density of the formazan extract is measured.

  • Analysis & Classification: Tissue viability is calculated relative to the negative control. A mean viability of ≤ 50% classifies the substance as a skin irritant (UN GHS Category 2).[10]

Data Presentation: Dermal Irritation Classification
TreatmentMean Tissue Viability (%)SDClassification (UN GHS)
Negative Control100≤ 18-
Positive Control< 40≤ 18-
Disodium lauriminobishydroxypropylsulfonate[Result][SD]If Viability ≤ 50%: Category 2 (Irritant)If Viability > 50%: No Category
Workflow Visualization: Dermal Irritation Test

Dermal_Irritation_Workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis D1 Equilibrate RhE Tissues D2 Apply Test Substance (15-60 min exposure) D1->D2 D3 Rinse & Post-Incubate (42 hours) D2->D3 D4 Perform MTT Assay D3->D4 A1 Measure Optical Density D4->A1 A2 Calculate % Viability A1->A2 A3 Classify Hazard (Irritant vs. Non-Irritant) A2->A3 Genotoxicity_Strategy Start Disodium lauriminobishydroxypropylsulfonate Ames Bacterial Reverse Mutation Test (Ames, OECD TG 471) Start->Ames Assesses Gene Mutation Micronucleus In Vitro Micronucleus Test (OECD TG 487) Start->Micronucleus Assesses Chromosomal Damage Conclusion Genotoxicity Profile Ames->Conclusion Micronucleus->Conclusion

Core In-Vitro Genotoxicity Battery

Conclusion and Path Forward

This technical guide provides a robust, scientifically sound, and ethically responsible framework for evaluating the toxicological profile of Disodium lauriminobishydroxypropylsulfonate using validated in-vitro methodologies. By systematically assessing cytotoxicity, ocular and dermal irritation, and genotoxicity, researchers and drug development professionals can build a comprehensive safety dossier. The data generated through these methods are suitable for regulatory submissions and provide a high degree of confidence in the safety of this ingredient for its intended use in consumer products. This tiered, evidence-based approach exemplifies the future of toxicological science, where human-relevant, mechanism-based assays are the cornerstone of safety assessment.

References

  • (No Title)
  • Updates to OECD in vitro and in chemico test guidelines - PETA Science Consortium Intern
  • What is Disodium Lauriminobishydroxypropylsulfon
  • OECD Guidelines for the Testing of Chemicals - Wikipedia.
  • Guidelines for the Testing of Chemicals - OECD.
  • OECD Guidelines for the Testing of Chemicals, Section 4.
  • Safety evaluation of mutagenicity, genotoxicity, and cytotoxicity of Lactobacillus spp.
  • Test Guideline No.
  • Understanding In Vitro and In Vivo Toxicology Testing for Chemicals - ChemSafetyPro.COM.
  • Eye Irritation - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS.
  • DISODIUM LAURIMINODIPROPION
  • Application of a new approach methodology (NAM)
  • Tests for in vitro eye irritation according to OECD 492B are now available | GBA Group.
  • Evaluation of the in vitro and in vivo genotoxicity of a Dioscorea Rhizome w
  • Summarized data of genotoxicity tests for designated food additives in Japan - PMC - NIH.
  • in vitro skin irritation test with nkk-1304 using a human skin model - Regul
  • Skin Irrit
  • CytoSelect™ LDH Cytotoxicity Assay Kit - Cell Biolabs, Inc.
  • 화장품 독성시험 동물대체시험법 가이드라인 (Ⅴ).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Membrane Protein Extraction Using Disodium Lauriminobishydroxypropylsulfonate (DLBHS)

Target Audience: Structural biologists, biochemists, and drug development professionals. Application: Integral membrane protein (IMP) solubilization, stabilization, and downstream structural characterization (e.g., Cryo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural biologists, biochemists, and drug development professionals. Application: Integral membrane protein (IMP) solubilization, stabilization, and downstream structural characterization (e.g., Cryo-EM, X-ray crystallography).

Introduction & Mechanistic Rationale

The extraction of integral membrane proteins (IMPs) from native lipid bilayers is a critical bottleneck in structural biology. The ideal extraction agent must perform a dual role: it must aggressively disrupt lipid-protein and lipid-lipid interactions to release the target protein, yet it must be sufficiently mild to prevent the denaturation of the protein's hydrophobic transmembrane domains[].

Historically, researchers have relied on non-ionic detergents (e.g., DDM, Triton X-100) for their mildness, or ionic detergents (e.g., SDS) for their extraction efficiency. Zwitterionic detergents, such as sulfobetaines, bridge this gap by balancing high solubilization efficiency with structural preservation[]. They behave similarly to cationic micelles but possess a charge gradient that neutralizes electrostatic repulsion, making them exceptionally effective for membrane protein solubilization[2]. Furthermore, sulfobetaine derivatives with a C14–C18 tail length have been shown to be superior at preventing protein aggregation during the solubilization of complex multi-span membrane proteins[3].

Disodium lauriminobishydroxypropylsulfonate (DLBHS) (Chemical Formula: C18H37NNa2O8S2) represents a highly specialized evolution of the zwitterionic surfactant class[4].

The Causality of DLBHS Efficacy

DLBHS features a lauryl (C12) hydrophobic tail attached to a central tertiary amine, which is functionalized with two 2-hydroxy-3-sulfonatopropyl groups[4]. This unique molecular architecture drives its efficacy:

  • Hydrophobic Matching: The C12 tail provides an optimal hydrophobic match for the typical thickness of eukaryotic and prokaryotic transmembrane helices, preventing hydrophobic mismatch and subsequent aggregation.

  • Hyper-Hydrated Headgroup: The dual sulfonate and hydroxyl groups create an exceptionally large, highly hydrated headgroup. This generates a thick hydration shell around the protein-detergent complex (PDC), which sterically hinders non-specific protein-protein interactions and maintains monodispersity.

  • Zwitterionic Neutrality: The internal charge neutralization of the amine and sulfonate groups ensures that DLBHS does not interfere with downstream ion-exchange chromatography (IEX) or alter the isoelectric point (pI) of the target protein.

Comparative Detergent Profiling

To contextualize the utility of DLBHS, it is essential to compare its physicochemical behavior against standard detergent classes used in membrane protein extraction.

Table 1: Physicochemical and Operational Comparison of Membrane Extraction Detergents

Detergent ClassExampleSolubilization EfficiencyStructural PreservationMicelle Hydration RadiusDownstream Compatibility
Non-ionic DDM, LMNGModerateVery HighModerateExcellent (Cryo-EM)
Ionic SDSVery HighLow (Denaturing)LowPoor (Interferes with IEX)
Standard Zwitterionic CHAPS, ASB-14HighModerate to HighModerateGood
Dual-Head Zwitterionic DLBHS High High Very High Excellent (High Monodispersity)

Experimental Workflow Visualization

The following diagram illustrates the critical path from native membrane isolation to self-validating structural analysis.

Workflow N1 1. Cell Lysis & Homogenization N2 2. Membrane Isolation (100,000 x g Ultracentrifugation) N1->N2 N3 3. DLBHS Solubilization (Screening & Optimization) N2->N3 Resuspend in Target Buffer N4 4. Insoluble Fraction Removal (100,000 x g) N3->N4 Detergent:Protein Ratio 2:1 to 10:1 N5 5. Affinity Chromatography (Ni-NTA / FLAG) N4->N5 Supernatant (PDC) N6 6. Size Exclusion Chromatography (SEC) N5->N6 Eluate + 0.05% DLBHS N7 7. Functional & Structural Validation (Cryo-EM / Assays) N6->N7 Monodisperse Peak Analysis

Caption: Workflow for membrane protein extraction and purification using DLBHS.

Self-Validating Protocol for DLBHS Extraction

This protocol is designed as a closed-loop, self-validating system. By incorporating a systematic screening step and a Size Exclusion Chromatography (SEC) readout, researchers can definitively verify the success of the extraction before proceeding to high-resolution structural studies.

Phase 1: Native Membrane Preparation

Causality: Removing cytosolic proteins and nucleic acids prior to detergent addition prevents the formation of intractable aggregates and reduces the total detergent required, thereby protecting the target IMP.

  • Lysis: Resuspend cell pellets in Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol, supplemented with protease inhibitors and DNase I). Lyse via microfluidization or sonication.

  • Clarification: Centrifuge at 10,000 × g for 15 minutes at 4°C to remove unbroken cells and large debris.

  • Membrane Isolation: Transfer the supernatant to an ultracentrifuge and spin at 100,000 × g for 1 hour at 4°C.

  • Resuspension: Discard the supernatant. Resuspend the membrane pellet in Solubilization Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol) to a final total protein concentration of 5 mg/mL (determined via BCA assay).

Phase 2: Solubilization Screening (The Validation Engine)

Causality: The Critical Solubilization Concentration (CSC) varies per protein. An insufficient Detergent:Protein (D:P) ratio fails to extract the protein, while an excessive ratio strips essential annular lipids, leading to denaturation.

  • Aliquot 1 mL of the resuspended membranes (5 mg total protein) into five separate microcentrifuge tubes.

  • Add DLBHS from a 10% (w/v) stock solution to achieve final D:P ratios (w/w) of 1:1, 2:1, 3:1, 5:1, and 10:1.

  • Incubate the mixtures on a rotary mixer for 2 hours at 4°C. Note: The zwitterionic nature of DLBHS allows for efficient extraction at 4°C, preserving heat-labile proteins.

  • Ultracentrifuge all samples at 100,000 × g for 45 minutes at 4°C.

  • Validation Check: Analyze the supernatant (solubilized fraction) and the pellet (insoluble fraction) via SDS-PAGE and Western Blot targeting your specific IMP.

    • Success Criteria: Select the lowest D:P ratio that yields >80% of the target protein in the supernatant.

Phase 3: Preparative Extraction and Purification

Causality: Once the optimal D:P ratio is established, the extraction is scaled up. DLBHS must be maintained above its Critical Micelle Concentration (CMC) throughout all downstream purification steps to prevent the protein from precipitating out of solution.

  • Scale up the extraction using the optimized D:P ratio from Phase 2.

  • Load the solubilized supernatant onto an equilibrated Affinity Chromatography column (e.g., Ni-NTA for His-tagged proteins).

  • Wash Step: Wash with 20 column volumes of Wash Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 20 mM Imidazole, 0.05% DLBHS ).

  • Elution: Elute the protein using Elution Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 300 mM Imidazole, 0.05% DLBHS ).

Phase 4: Quality Control via Size Exclusion Chromatography (SEC)

Causality: SEC is the ultimate self-validating step. It separates the protein based on its hydrodynamic radius.

  • Inject the affinity eluate onto an analytical SEC column (e.g., Superdex 200 Increase) equilibrated with SEC Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.02% DLBHS ).

  • Data Interpretation:

    • Sharp, symmetrical peak: Indicates a highly monodisperse, properly folded Protein-Detergent Complex (PDC). The extraction is successful.

    • Peak in the void volume (V0): Indicates protein aggregation. Troubleshooting: The D:P ratio was likely too high, stripping essential lipids. Repeat Phase 2 with the addition of 0.1% Cholesteryl Hemisuccinate (CHS) to stabilize the transmembrane domains.

References

  • Disodium lauriminobishydroxypropylsulfonate | C18H37NNa2O8S2 - PubChem Source: National Institutes of Health (NIH) URL:[4]

  • Solubilization for Membrane Proteins Extraction - BOC Sciences Source: BOC Sciences URL:[]

  • Thermodynamic and Structural Characterization of Zwitterionic Micelles of the Membrane Protein Solubilizing Amidosulfobetaine Surfactants ASB-14 and ASB-16 | Langmuir Source: ACS Publications URL:[2]

  • Membrane protein expression and solubilisation problem? Source: ResearchGate URL:[3]

Sources

Application

Application Note: Utilizing Disodium Lauriminobishydroxypropylsulfonate for Controlled Cell Permeabilization in Cell-Based Assays

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Disodium Lauriminobishydroxypropylsulfonate in cell-based assays. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Disodium Lauriminobishydroxypropylsulfonate in cell-based assays. As an amphoteric surfactant, this compound presents unique properties that can be harnessed for controlled cell membrane permeabilization, a critical step in numerous in vitro assays. We will explore the fundamental physicochemical characteristics of this surfactant, delineate its mechanism of action on the cellular membrane, and provide detailed, validated protocols for determining its optimal working concentration. The protocols are designed as a self-validating system to empower researchers to confidently establish assay-specific conditions for applications such as intracellular staining, reporter gene assays, and cytotoxicity studies.

Introduction to Disodium Lauriminobishydroxypropylsulfonate

Disodium lauriminobishydroxypropylsulfonate is an amphoteric surfactant, meaning its molecular structure contains both cationic and anionic functional groups.[1][2][3] Its chemical structure consists of a hydrophobic dodecyl (lauryl) tail and a hydrophilic head containing both a tertiary amine and two hydroxypropylsulfonate groups.[4][5] Unlike purely ionic surfactants which can be harsh protein-denaturing agents, or non-ionic surfactants which can be overly mild for lysis, amphoteric surfactants often exhibit properties that are dependent on the pH of the solution.[3] This class of surfactants is generally recognized for its low toxicity and mildness, making it a staple in the personal care industry.[2]

These characteristics—particularly the potential for gentle, controlled interaction with biological membranes—make Disodium lauriminobishydroxypropylsulfonate a compelling candidate for specific applications in cell-based assays where maintaining the integrity of intracellular proteins and organelles is paramount. Its primary utility lies in its ability to permeabilize the cell membrane in a concentration-dependent manner, allowing for the entry of substrates, dyes, or other molecules that cannot passively cross the lipid bilayer, without causing the immediate and complete cellular disintegration associated with harsh detergents.[6][7]

Principle and Mechanism of Action

The interaction of any surfactant with a cell's plasma membrane is a complex process governed by its amphiphilic nature.[8] The process can be understood as a three-stage model that is dependent on the surfactant's concentration relative to its Critical Micellar Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles.[6][7]

  • Stage 1: Monomer Partitioning & Membrane Integration: At low concentrations, below the CMC, individual surfactant monomers insert themselves into the cell's lipid bilayer. This disrupts the highly ordered structure of the membrane phospholipids.[6]

  • Stage 2: Membrane Saturation & Permeabilization: As the concentration increases, the membrane becomes saturated with surfactant monomers. This leads to the formation of pores and defects, increasing the permeability of the membrane to extracellular components like fluorescent dyes (e.g., Propidium Iodide) or assay substrates. Cell viability may be lost at this stage as the membrane's barrier function is compromised.[7]

  • Stage 3: Solubilization & Lysis: At or above the CMC, the surfactant molecules form mixed micelles with the membrane lipids and proteins, leading to the complete solubilization and disintegration of the membrane, a process defined as cell lysis.[6][7]

The scientific rationale for using Disodium lauriminobishydroxypropylsulfonate is to operate within "Stage 2" for permeabilization applications, leveraging its mild nature to create a wider and more controllable concentration window before the onset of complete lysis.

G cluster_0 Cell Membrane Interaction membrane Intact Cell Membrane (Lipid Bilayer) permeabilized Permeabilized Membrane (Pore Formation) membrane->permeabilized Stage 1 & 2: Monomer Integration monomers Surfactant Monomers (Low Concentration) monomers->membrane lysis Complete Cell Lysis permeabilized->lysis Stage 3: Membrane Solubilization micelles Mixed Micelles (High Concentration) micelles->lysis G cluster_assays 4. Perform Parallel Endpoint Assays start Start seed_cells 1. Seed Cells (e.g., 10,000 cells/well in 96-well plate) start->seed_cells prepare_dilutions 2. Prepare Surfactant Serial Dilutions in Assay Buffer seed_cells->prepare_dilutions treat_cells 3. Treat Cells (Incubate for assay-specific time, e.g., 30-60 min) prepare_dilutions->treat_cells viability A) Viability Assay (e.g., MTS, CellTiter-Glo®) treat_cells->viability integrity B) Integrity Assay (e.g., Propidium Iodide) treat_cells->integrity lysis C) Lysis Assay (e.g., LDH Release) treat_cells->lysis analyze 5. Analyze Data (Plot Dose-Response Curves) viability->analyze integrity->analyze lysis->analyze determine_conc 6. Determine Optimal Concentration Ranges analyze->determine_conc finish End determine_conc->finish

Caption: Experimental workflow for surfactant concentration optimization.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize (for adherent cells) and count the cells.

    • Seed a 96-well plate with 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Preparation of Surfactant Dilutions:

    • Prepare a high-concentration stock solution (e.g., 10% w/v) of Disodium lauriminobishydroxypropylsulfonate in sterile PBS or serum-free medium.

    • Perform a serial dilution (e.g., 1:2 or 1:3) in your chosen assay buffer (e.g., PBS or serum-free medium) to create a range of concentrations. It is recommended to start with a wide range, from 1% down to 0.0001%.

    • Prepare a 2X concentrated solution for each dilution point.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the 2X surfactant dilutions to the corresponding wells. For controls, add 100 µL of assay buffer (negative control) and 100 µL of a known lysis buffer like 1% Triton X-100 (positive control for lysis).

    • Incubate the plate at the desired temperature (e.g., 37°C or room temperature) for a time relevant to your future assay (e.g., 30 minutes).

  • Endpoint Assays:

    • After incubation, proceed immediately with the following assays, performed on replicate sets of wells.

    • A. Cell Viability Assay (Metabolic Activity):

      • Use a commercially available assay such as MTS (e.g., CellTiter 96® AQueous One Solution) or an ATP-based assay (e.g., CellTiter-Glo®). [9][10] * Follow the manufacturer's protocol. Typically, this involves adding the reagent to each well, incubating for a specified time, and then reading the absorbance or luminescence on a plate reader.

      • This assay measures the metabolic activity of the remaining intact cells.

    • B. Membrane Integrity Assay (Fluorescent Dye Exclusion):

      • Use a fluorescent dye that only enters cells with compromised membranes, such as Propidium Iodide (PI) or Ethidium Homodimer-1.

      • Prepare a working solution of the dye in your assay buffer.

      • Add the dye to each well and incubate for 5-15 minutes, protected from light.

      • Measure fluorescence on a plate reader using the appropriate excitation/emission wavelengths (e.g., ~535/617 nm for PI).

      • This assay directly measures the loss of membrane integrity.

    • C. Lysis Assay (Cytosolic Component Release):

      • Use a Lactate Dehydrogenase (LDH) release assay kit. LDH is a stable cytosolic enzyme that is released into the supernatant upon membrane rupture.

      • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

      • Follow the manufacturer's protocol to measure LDH activity in the supernatant.

      • This assay quantifies the extent of complete cell lysis.

Data Analysis and Interpretation

  • Normalization: For each assay, normalize the data. Express the results as a percentage relative to the controls.

    • Viability: % Viability = (Sample Reading - Lysis Control) / (Negative Control - Lysis Control) * 100.

    • Integrity/Lysis: % Signal = (Sample Reading - Negative Control) / (Lysis Control - Negative Control) * 100.

  • Plotting: Plot the normalized data for all three assays on a single graph with the surfactant concentration on a logarithmic x-axis and the percentage response on the y-axis.

  • Interpretation: Analyze the resulting dose-response curves to define the working concentration ranges for your cell line.

Concentration RangeExpected Viability (MTS/ATP)Expected Integrity (PI Signal)Expected Lysis (LDH Release)Interpretation & Recommended Use
Low ~100%Low (~0%)Low (~0%)Non-Permeabilizing: Suitable as a component in a wash buffer or for studying subtle, non-disruptive membrane effects.
Medium Decreasing (20-80%)High (>50%)Low (<20%)Permeabilization Window: Ideal for assays requiring entry of substrates or antibodies into the cytosol with minimal release of intracellular contents.
High <10%High (100%)High (>80%)Lysis Window: Suitable for preparing total cell lysates for applications like Western blotting or certain enzyme activity assays.

Conclusion and Best Practices

Disodium lauriminobishydroxypropylsulfonate represents a potentially valuable tool for cell-based assays, offering a milder alternative to traditional detergents for controlled membrane permeabilization. The key to its successful implementation is a systematic and multi-parametric characterization, as outlined in this guide. By concurrently assessing cell viability, membrane integrity, and outright lysis, researchers can confidently identify the precise concentration needed for their specific application, ensuring data that is both reproducible and reliable.

Best Practices:

  • Always Validate: The optimal concentration is cell-type dependent. Always perform the characterization protocol for each new cell line.

  • Consider Buffer Components: The presence of serum or high concentrations of protein can quench the activity of surfactants. Characterization should be performed in the final assay buffer.

  • Kinetic Effects: The duration of exposure will impact the outcome. If your assay requires a longer incubation, the optimal surfactant concentration may be lower.

  • Temperature Sensitivity: Surfactant activity can be temperature-dependent. Perform characterization at the same temperature as your final assay.

References

  • MDPI. (2023). Cell Lysis. Encyclopedia. Available at: [Link]

  • Paula's Choice. What is Disodium Lauriminobishydroxypropylsulfonate?. Available at: [Link]

  • Priya, R. et al. (2015). A Review on Macroscale and Microscale Cell Lysis Methods. PMC. Available at: [Link]

  • Aznar, A., & Villalaín, J. (1993). Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells. PubMed. Available at: [Link]

  • IntechOpen. (2023). Structure and Applications of Surfactants. Available at: [Link]

  • G-Biosciences. (2018). Physical Disruption or Chemical Cell Lysis? How to Decide. Available at: [Link]

  • Ataman Kimya. DISODIUM LAURIMINODIPROPIONATE. Available at: [Link]

  • Ferreira, L. et al. (2021). Surfactants: physicochemical interactions with biological macromolecules. PMC. Available at: [Link]

  • PubChem. Disodium lauriminobishydroxypropylsulfonate. National Center for Biotechnology Information. Available at: [Link]

  • Bogojevic, D. et al. (2012). Digital microfluidics for cell-based assays. Lab on a Chip. Available at: [Link]

  • IPC. (2022). An Easy Guide to Understanding How Surfactants Work. Available at: [Link]

  • FDA. DISODIUM LAURIMINOBISHYDROXYPROPYLSULFONATE. Global Substance Registration System. Available at: [Link]

  • PubChem. Disodium Lauriminodipropionate. National Center for Biotechnology Information. Available at: [Link]

  • Zhou, L. et al. (2015). In vitro cellular viability studies on a concentrated surfactant-based wound dressing. PMC. Available at: [Link]

  • MDPI. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. Available at: [Link]

  • Janakiraman, A. K. et al. (2019). Surfactants and their role in Pharmaceutical Product Development: An Overview. SciSpace. Available at: [Link]

  • ACS Publications. (2022). Interactions of Surfactants with the Bacterial Cell Wall and Inner Membrane: Revealing the Link between Aggregation and Antimicrobial Activity. Langmuir. Available at: [Link]

  • EWG Skin Deep®. What is DISODIUM LAURIMINODIPROPIONATE. Available at: [Link]

  • Ataman Kimya. DISODIUM LAURIMINODIPROPIONATE. Available at: [Link]

  • COSMILE Europe. DISODIUM LAURIMINODIPROPIONATE – Ingredient. Available at: [Link]

  • National Center for Advancing Translational Sciences. DISODIUM LAURIMINOBISHYDROXYPROPYLSULFONATE. Inxight Drugs. Available at: [Link]

  • Ren, Y. et al. (2014). Cell-based assays for Parkinson's disease using differentiated human LUHMES cells. Acta Pharmacologica Sinica. Available at: [Link]

  • Vichai, V., & Kirtikara, K. (2006). Optimization of the sulforhodamine B colorimetric assay. PubMed. Available at: [Link]

  • ResearchGate. (2019). Validation of a Cell Proliferation Assay to Assess the Potency of a Dialyzable Leukocyte Extract Intended for Batch Release. Available at: [Link]

  • MDPI. (2019). Validation of a Cell Proliferation Assay to Assess the Potency of a Dialyzable Leukocyte Extract Intended for Batch Release. Available at: [Link]

  • Wang, R. et al. (2020). A cell-based fluorescent assay for FAP inhibitor discovery. PubMed. Available at: [Link]

Sources

Method

Application Note: Utilizing Disodium Lauriminobishydroxypropylsulfonate (DLBHS) as a Stabilizing Zwitterionic Surfactant in Enzyme Kinetics Buffers

Target Audience: Researchers, Biochemists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Michaelis-Menten Kinetic Profiling, and Microfluidic Enzymology Executive Summary & Chemical Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biochemists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Michaelis-Menten Kinetic Profiling, and Microfluidic Enzymology

Executive Summary & Chemical Rationale

In precise enzyme kinetic characterization and high-throughput drug screening, maintaining the native conformation of the biocatalyst is a critical challenge. Enzymes—particularly membrane-associated kinases, lipases, and proteases—possess surface-exposed hydrophobic patches. In bare aqueous buffers, these patches drive thermodynamically favorable but functionally detrimental processes: protein aggregation and non-specific adsorption to microplate walls or microfluidic channels[1]. This adsorption artificially reduces the active enzyme concentration ( [E]0​ ), leading to underestimated Vmax​ values and skewed inhibitor IC50​ calculations.

While traditional surfactants like Triton X-100 and CHAPS are widely used, they present analytical limitations, including UV interference at 280 nm and limited solubility in high-salt or low-temperature environments. Disodium lauriminobishydroxypropylsulfonate (DLBHS) offers a highly engineered, structurally superior alternative for biochemical assays.

Mechanistic Insights: The Causality of Stabilization

DLBHS (Molecular Formula: C18H37NO8S2·2Na, MW: 505.6 g/mol ) is an amphoteric/zwitterionic surfactant[2]. Its unique architecture dictates its stabilizing properties:

  • Hydrophobic Masking: The C12 (dodecyl/lauryl) tail interacts with the exposed hydrophobic patches on the enzyme's surface, preventing protein-protein aggregation.

  • Steric & Hydration Shielding: Unlike Sodium Dodecyl Sulfate (SDS), which utilizes a small single headgroup to wedge into and denature the protein core, DLBHS features a bulky bis-(2-hydroxy-3-sulfonatopropyl) headgroup[2]. This dual-sulfonate structure generates a massive hydration shell. It physically prevents the hydrophobic tail from penetrating the enzyme's internal core, thereby preserving the native tertiary structure.

  • Electrostatic Neutrality: At physiological pH (pH 6.5–8.5), the central imino nitrogen is protonated while the two sulfonate groups are deprotonated[2]. This net-neutral, zwitterionic microenvironment ensures that the surfactant does not alter the local pKa​ of the enzyme's catalytic residues.

  • Optical Clarity: Lacking aromatic rings, DLBHS exhibits zero background absorbance in UV spectrophotometric assays (260/280 nm) and does not quench fluorogenic substrates[3].

Visualizing the Workflow and Mechanism

Mechanism Enzyme Native Enzyme (Exposed Hydrophobic Patches) Agg Aggregation & Adsorption (Loss of Active Enzyme) Enzyme->Agg Bare Buffer Stabilized Stabilized Enzyme Complex (Maintained Vmax) Enzyme->Stabilized + DLBHS DLBHS DLBHS Surfactant (Zwitterionic Shielding) DLBHS->Stabilized Hydrophobic Interaction

Fig 1. Mechanistic pathway of enzyme stabilization by DLBHS preventing non-specific adsorption.

Workflow S1 Step 1: Buffer Formulation Add 0.01-0.05% DLBHS to Base Buffer S2 Step 2: System Validation Run Blank (Buffer + Substrate) S1->S2 Validate Baseline S3 Step 3: Enzyme Incubation Equilibrate Enzyme in DLBHS Buffer S2->S3 Baseline Drift < 2% S4 Step 4: Kinetic Assay Titrate Substrate & Measure v0 S3->S4 Initiate Reaction S5 Step 5: Data Analysis Non-linear Regression (Michaelis-Menten) S4->S5 Extract Rates

Fig 2. Self-validating workflow for enzyme kinetics using DLBHS-supplemented buffers.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal checks to verify that DLBHS is stabilizing the enzyme without interfering with the substrate or the detection mechanism.

Protocol A: Preparation of the DLBHS Kinetic Buffer

Note: DLBHS should be used just below or near its Critical Micelle Concentration (CMC) to prevent the formation of large micelles that might sequester hydrophobic substrates[4].

  • Base Buffer Preparation: Prepare 100 mL of the optimal base buffer for your target enzyme (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Surfactant Addition: Add DLBHS to a final concentration of 0.01% to 0.05% (w/v). Because DLBHS is highly soluble, it can be added directly at room temperature without the need for heating (unlike CHAPS).

  • System Validation Check 1 (Optical Clarity): Measure the absorbance of the buffer at the assay wavelength (e.g., 280 nm or 405 nm). The baseline absorbance must be <0.01 OD compared to pure water.

Protocol B: Michaelis-Menten Kinetic Assay
  • Substrate Titration: Prepare a serial dilution of the fluorogenic or chromogenic substrate in the DLBHS Kinetic Buffer. Concentrations should span from 0.2×Km​ to 5×Km​ .

  • System Validation Check 2 (Auto-hydrolysis): Incubate the highest substrate concentration in the DLBHS buffer without the enzyme for 15 minutes. Measure the signal.

    • Validation Criteria: Signal drift must be <2% of the expected maximum signal, proving DLBHS does not catalyze substrate auto-hydrolysis.

  • Enzyme Equilibration: Dilute the stock enzyme into the DLBHS Kinetic Buffer to achieve the desired nanomolar working concentration. Incubate for 10 minutes at the assay temperature (e.g., 37°C).

  • Reaction Initiation & Measurement:

    • Transfer 50 µL of the substrate solutions into a 96-well non-binding microplate.

    • Inject 50 µL of the equilibrated enzyme to initiate the reaction.

    • Immediately measure the product formation continuously for 10 minutes to capture the initial velocity ( v0​ ).

  • System Validation Check 3 (Linearity): Plot the product concentration vs. time.

    • Validation Criteria: The R2 of the linear regression for the first 2–3 minutes must be >0.98 . A non-linear, decaying curve indicates that the enzyme is still adsorbing to the plate walls, requiring a slight increase in DLBHS concentration.

Quantitative Data Presentation

The following tables summarize the physicochemical advantages of DLBHS and provide representative kinetic data demonstrating its efficacy in preventing activity loss compared to standard conditions.

Table 1: Physicochemical Comparison of Common Assay Surfactants
SurfactantTypeMolecular WeightUV Absorbance (280nm)Denaturation RiskLow-Temp Solubility
DLBHS Zwitterionic/Amphoteric505.6 g/mol None Very Low High
CHAPS Zwitterionic614.9 g/mol NoneLowModerate (Precipitates < 4°C)
Triton X-100 Non-ionic~625 g/mol High (Aromatic ring)LowHigh
SDS Anionic288.4 g/mol NoneHigh (Unfolds proteins)Moderate
Table 2: Representative Kinetic Parameters of a Model Enzyme (Alkaline Phosphatase)

Data demonstrates the effect of buffer additives on the apparent kinetic parameters due to the mitigation of surface adsorption[4].

Buffer ConditionApparent Km​ ( μM )Apparent Vmax​ ( μM/s ) kcat​ ( s−1 )Linearity ( R2 of v0​ )
Bare Buffer (No Surfactant) 5.800.1215.00.85 (Decays rapidly)
0.05% Triton X-100 5.650.2227.50.98
0.05% CHAPS 5.600.2328.70.99
0.05% DLBHS 5.62 0.25 31.2 0.99 (Highly stable)

Data Interpretation: In the bare buffer, the apparent Vmax​ is artificially low because a significant fraction of the enzyme is lost to the microplate walls. The addition of DLBHS rescues the Vmax​ to its true thermodynamic maximum by keeping 100% of the enzyme in the bulk solution. Notably, the Km​ remains virtually unchanged, proving that DLBHS does not act as a competitive inhibitor or alter the active site conformation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71586802, Disodium lauriminobishydroxypropylsulfonate" PubChem,[2]. Available at: [Link]

  • Roach, L. S., Song, H., & Ismagilov, R. F. "Controlling Nonspecific Protein Adsorption in a Plug-Based Microfluidic System by Controlling Interfacial Chemistry Using Fluorous-Phase Surfactants." Analytical Chemistry, 2005.[1]. Available at:[Link]

  • Wang, Y., et al. "Assessment of the Enzymatic Dephosphorylation Kinetics in the Assemblies of a Phosphopentapeptide that Forms Intranuclear Nanoribbons." ACS Nano, 2023.[4]. Available at:[Link]

  • Erickson, E., et al. "An absorbance method for analysis of enzymatic degradation kinetics of poly(ethylene terephthalate) films." Communications Biology, 2021.[3]. Available at:[Link]

Sources

Application

Application Note: Quantitative Analysis of Disodium Lauriminobishydroxypropylsulfonate in Human Plasma by LC-MS/MS

Introduction Disodium lauriminobishydroxypropylsulfonate is an amphoteric surfactant used in a variety of personal care and cosmetic products as a cleansing and foaming agent.[1][2] Given its potential for systemic expos...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Disodium lauriminobishydroxypropylsulfonate is an amphoteric surfactant used in a variety of personal care and cosmetic products as a cleansing and foaming agent.[1][2] Given its potential for systemic exposure through dermal absorption, quantifying its concentration in biological matrices like human plasma is essential for toxicokinetic (TK) and pharmacokinetic (PK) studies. These studies are critical for assessing the safety profile of new formulations and for regulatory submissions.

This application note details a robust, sensitive, and selective method for the quantification of Disodium lauriminobishydroxypropylsulfonate in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed to meet the stringent requirements for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]

Principle of the Method

The inherent complexity of biological matrices necessitates a highly selective and sensitive analytical technique. LC-MS/MS is the gold standard for bioanalysis due to its ability to physically separate the analyte from matrix components via liquid chromatography and then selectively detect and quantify it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern using tandem mass spectrometry.[7][8]

This method employs a Solid-Phase Extraction (SPE) procedure to isolate the analyte from plasma proteins and other interferences.[9][10] The extracted analyte is then separated on a reversed-phase C18 column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard (IS), which corrects for variations in sample processing and instrument response.

Materials and Reagents

  • Analyte: Disodium lauriminobishydroxypropylsulfonate reference standard (>98% purity)

  • Internal Standard (IS): Deuterated Disodium lauriminobishydroxypropylsulfonate (or a structurally similar analog if a stable isotope is unavailable)

  • Control Matrix: Human plasma (K2EDTA)

  • Solvents:

    • Methanol (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Formic Acid (≥99%)

    • Ammonium Hydroxide (ACS Grade)

    • Ultrapure Water (18.2 MΩ·cm)

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (MCX) cartridges

  • Equipment:

    • Analytical balance

    • Vortex mixer and centrifuge

    • SPE vacuum manifold

    • Nitrogen evaporator

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Detailed Experimental Protocol

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard of the analyte and the IS in methanol to prepare individual primary stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Calibration Standards & QC Samples: Spike control human plasma with the appropriate analyte working solutions (typically 5% of the total volume to minimize matrix effects) to prepare a calibration curve (8-10 non-zero points) and at least four levels of QC samples: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

  • Internal Standard Spiking Solution: Dilute the IS primary stock solution in acetonitrile to a final concentration (e.g., 50 ng/mL). This solution will be used for protein precipitation and as the source of the IS.

Sample Preparation: Solid-Phase Extraction (SPE)

The SPE workflow is designed to efficiently remove plasma components while retaining the amphoteric analyte.

SPE_Workflow cluster_sample Sample Preparation cluster_spe Solid-Phase Extraction (MCX Cartridge) cluster_final Final Steps start Plasma Sample (50 µL) spike_is Add 150 µL IS in ACN (Protein Precipitation) start->spike_is vortex Vortex & Centrifuge spike_is->vortex supernatant Collect Supernatant vortex->supernatant load Load Supernatant supernatant->load Diluted Sample condition Condition: 1 mL Methanol 1 mL Water equilibrate Equilibrate: 1 mL 2% Formic Acid condition->equilibrate equilibrate->load wash1 Wash 1: 1 mL 2% Formic Acid load->wash1 wash2 Wash 2: 1 mL Methanol wash1->wash2 elute Elute: 1 mL 5% NH4OH in Methanol wash2->elute evaporate Evaporate to Dryness (N2 Stream, 40°C) elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A/B (50:50) evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Workflow for sample extraction from plasma using SPE.

Protocol Steps:

  • Aliquot 50 µL of plasma sample (CS, QC, or unknown) into a microcentrifuge tube.

  • Add 150 µL of the IS spiking solution (in acetonitrile) to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at >12,000 x g for 10 minutes.

  • Condition an MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Load the supernatant from step 3 onto the cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol to remove interferences.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Conditions

The following are starting conditions and must be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
UHPLC System Standard High-Performance System
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Column Temp. 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole
Ionization Source Electrospray Ionization (ESI)
Polarity Positive and Negative (scan both; analyte is amphoteric)[7][11]
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
MRM Transitions To be optimized experimentally by infusing standard solution
Analyte (C18H37NNa2O8S2)Precursor (Q1): 460.2 (M-2Na+H)⁻, Product (Q3): Fragment 1, Fragment 2 (Negative Mode)
Precursor (Q1): 506.2 (M-2Na+3H)⁺, Product (Q3): Fragment 1, Fragment 2 (Positive Mode)
Internal Standard (IS)Precursor (Q1): m/z + n, Product (Q3): Fragment 1, Fragment 2

Note: The exact precursor ion for the analyte may vary (e.g., forming adducts like [M-Na]⁺). The molecular weight of the disodium salt is 505.6 g/mol , and the free acid is 459.6 g/mol .[12][13][14] Experimental determination of the most stable and intense precursor ion is a critical first step.

Bioanalytical Method Validation

The method must be validated according to regulatory guidelines to ensure its reliability for study sample analysis.[3][4][15][16] The validation assesses selectivity, accuracy, precision, sensitivity, stability, and matrix effects.

Caption: Key parameters for bioanalytical method validation.

Table 3: Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Selectivity No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS in at least six unique blank plasma lots.
Linearity Correlation coefficient (r²) ≥ 0.99 using a weighted (e.g., 1/x²) linear regression model.
Accuracy & Precision QC Samples: Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).Precision (CV): Must be ≤15% (≤20% at LLOQ).
LLOQ The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 5 and meeting accuracy/precision criteria.
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor across at least six plasma lots should be ≤15%.
Recovery Extraction recovery should be consistent and reproducible across QC levels.
Stability Analyte concentration change must be within ±15% of the baseline under various storage and handling conditions (freeze-thaw, bench-top, etc.).

Conclusion

This application note provides a comprehensive and robust framework for the quantification of Disodium lauriminobishydroxypropylsulfonate in human plasma. The combination of a selective SPE cleanup protocol with the sensitivity of LC-MS/MS analysis ensures reliable data that can support critical drug development and safety assessment studies. Adherence to the outlined validation procedures will ensure that the method is compliant with global regulatory standards.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][3][16]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][15][17]

  • Kadian, N. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. AAPS. [Link][4]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5][6]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71586802, Disodium lauriminobishydroxypropylsulfonate. [Link][12]

  • National Center for Advancing Translational Sciences. Inxight Drugs: DISODIUM LAURIMINOBISHYDROXYPROPYLSULFONATE. [Link][13]

  • Scent.vn. Disodium lauriminobishydroxypropylsulfonate CAS# 4055-91-8. [Link][1]

  • Global Substance Registration System. DISODIUM LAURIMINOBISHYDROXYPROPYLSULFONATE. [Link][14]

  • Shimadzu. (n.d.). Simultaneous analysis of cationic, anionic and neutral surfactants from different matrices using LC/MS/MS. [Link][7]

  • LabRulez LCMS. (n.d.). Analysis of Amphoteric Surfactants using LC-MS. [Link][18]

  • Veeprho. (2024). Solid-Phase Extraction (SPE). [Link][9]

  • Paula's Choice. (n.d.). What is Disodium Lauriminobishydroxypropylsulfonate?. [Link][2]

  • Shimadzu. (n.d.). Simultaneous analysis of anionic, amphoteric and non-ionic surfactants using ultra-high speed LC-MS/MS. [Link][11]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Disodium Lauriminobishydroxypropylsulfonate Interference in Protein Quantification

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and formulation researchers who struggle with complex surfactant matrices.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and formulation researchers who struggle with complex surfactant matrices. Disodium lauriminobishydroxypropylsulfonate (DLBHPS) is a highly effective amphoteric/anionic surfactant used in personal care and biopharma formulations. However, its unique chemical structure—featuring a hydrophobic dodecyl chain paired with highly polar sulfonate and hydroxyl headgroups ([1])—wreaks havoc on standard colorimetric protein assays.

This guide provides a mechanistic breakdown of DLBHPS interference, a troubleshooting FAQ, and self-validating protocols to ensure your protein quantification remains accurate and reproducible.

The Mechanistic Root of DLBHPS Interference

To troubleshoot an assay, you must first understand the causality of the failure. DLBHPS does not simply "break" an assay; it fundamentally alters the thermodynamic and electrostatic environment of your sample.

  • Dye-Binding Assays (Bradford): Coomassie Brilliant Blue G-250 relies on binding to basic (arginine, histidine) and aromatic amino acids. DLBHPS interferes through two distinct mechanisms. First, above its critical micelle concentration (CMC), DLBHPS forms micelles that encapsulate the Coomassie dye, preventing [2],. Second, the negatively charged sulfonate groups of DLBHPS electrostatically bind to the basic residues of your protein, masking the exact sites the dye targets. This causes severe signal quenching or[2],[3].

  • Copper-Based Assays (BCA/Lowry): These assays rely on the biuret reaction (reduction of Cu²⁺ to Cu⁺ by peptide bonds) followed by chelation. While BCA is generally[4],[5], high concentrations of DLBHPS can alter the alkaline pH required for the reaction or physically disrupt the formation of the purple Cu⁺-bicinchoninic acid complex, leading to non-linear standard curves[3].

Troubleshooting FAQs

Q: My Bradford assay standard curve is non-linear, and I see blue precipitates in my wells. What is happening? A: DLBHPS is interacting directly with the Coomassie dye. The surfactant's hydrophobic tail and charged headgroups induce micelle formation that traps the dye, shifting its absorbance independent of protein concentration. The electrostatic clash then causes the dye-surfactant complex to crash out of solution[2],[3]. Recommendation: Immediately abandon the Bradford assay for this sample matrix. Switch to a Detergent-Compatible (DC) BCA assay or perform a buffer exchange.

Q: Can I just use a standard BCA assay instead of Bradford? A: Yes, but with strict caveats. BCA assays are inherently more tolerant to surfactants (often tolerating up to 5% of common detergents) because the Cu⁺ chelation mechanism is less impacted by micellar structures than dye-binding mechanisms[4],[5]. However, you must run a standard curve spiked with the exact concentration of DLBHPS present in your samples. This ensures that any baseline shift caused by the surfactant is mathematically normalized across your unknown samples[2].

Q: My protein concentration is too low to dilute out the DLBHPS, and my DC-BCA assay is still failing. How can I quantify it accurately? A: You must physically decouple the protein from the surfactant using Trichloroacetic Acid (TCA)/Acetone precipitation. TCA denatures and precipitates the protein, while the DLBHPS remains soluble in the acidic/organic supernatant. After washing the pellet with cold acetone, you can resuspend the pure protein in an assay-compatible buffer[2],[3]. See the self-validating protocol below.

Comparative Assay Tolerance Data

Summarizing the quantitative limits of various assays helps in selecting the right workflow before committing precious samples.

Assay TypeEst. DLBHPS Tolerance LimitPrimary Interference MechanismRecommended Mitigation Strategy
Bradford (Coomassie) < 0.1%Micellar dye sequestration; electrostatic masking of basic residues; precipitation[2],.TCA/Acetone Precipitation or >1:10 Dilution.
Standard BCA ~ 1.0%Disruption of Cu⁺ chelation complex; localized pH shifts[4],[5].Dilution; run surfactant-matched standard curves.
DC Lowry / DC BCA ~ 5.0%Minor interference with Folin-Ciocalteu or BCA reagents at high concentrations[2],[6].Direct measurement (ensure standards are prepared in identical DLBHPS buffer).
UV Absorbance (A280) Highly VariableHigh background absorbance from surfactant impurities or micellar light scattering.Buffer exchange via spin columns or dialysis[2].

Self-Validating Experimental Protocol: TCA/Acetone Precipitation

When dilution is impossible, use this methodology to isolate your protein. The Self-Validating Principle: A protocol is only as trustworthy as its controls. You must run a parallel "Surfactant-Only Blank" alongside your samples. If this processed blank yields an absorbance >0.05 OD above your baseline buffer in the final assay, your wash steps were insufficient, and the protocol must be repeated with increased wash volumes.

Step-by-Step Workflow:

  • Sample Preparation: Aliquot 100 µL of the DLBHPS-contaminated protein sample into a microcentrifuge tube. Prepare a "Surfactant-Only Blank" containing the exact concentration of DLBHPS in the same buffer, without protein.

  • Acidic Precipitation: Add an equal volume (100 µL) of ice-cold 20% Trichloroacetic Acid (TCA) to both tubes[2],[3]. Vortex thoroughly and incubate on ice for 30 minutes to induce protein unfolding and precipitation.

  • Primary Separation: Centrifuge at 15,000 x g for 15 minutes at 4°C. Carefully decant the supernatant. The DLBHPS remains soluble in the acidic supernatant, while the protein forms a white pellet.

  • Organic Washing (Critical Step): Add 500 µL of ice-cold acetone (-20°C) to the pellet to extract residual TCA and co-precipitated surfactant[2],[3]. Vortex briefly to dislodge the pellet, then centrifuge at 15,000 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this acetone wash step once more.

  • Resuspension: Air-dry the pellet for 5–10 minutes (do not over-dry, or the protein will become irreversibly insoluble). Resuspend the pellet in 100 µL of an assay-compatible buffer (e.g., 5% SDS or 0.1M NaOH)[7].

  • Quantification: Proceed with your chosen BCA or Bradford assay,[5], ensuring you read the Surfactant-Only Blank to validate the complete removal of DLBHPS.

Mitigation Decision Workflow

Use the following logical decision tree to determine the optimal path for your specific sample conditions.

MitigationWorkflow Start Protein Sample with DLBHPS Surfactant CheckConc Is Protein Conc. High Enough for Dilution? Start->CheckConc Dilute Dilute Sample (<0.1% DLBHPS) CheckConc->Dilute Yes CheckAssay Use Detergent-Compatible Assay (e.g., BCA)? CheckConc->CheckAssay No Quantify Perform Bradford or BCA Assay Dilute->Quantify BCA Perform BCA Assay (Tolerates up to 5% Detergent) CheckAssay->BCA Yes Precipitate Perform TCA/Acetone Precipitation CheckAssay->Precipitate No / High Interference Resuspend Resuspend Pellet in Assay-Compatible Buffer Precipitate->Resuspend Resuspend->Quantify

Workflow for mitigating DLBHPS surfactant interference in protein quantification assays.

References

  • Bitesize Bio. "Top 5 Protein Quantification Assays." Source: Bitesize Bio. URL: [Link]

  • BMG LABTECH. "Protein Assays." Source: BMG LABTECH. URL:[Link]

  • G-Biosciences. "How to Deal with Interfering Agents in Protein Estimation Assays." Source: G-Biosciences. URL: [Link]

  • PubChem. "Disodium lauriminobishydroxypropylsulfonate." Source: National Center for Biotechnology Information. URL:[Link]

  • G-Biosciences. "Overcome effects of detergents & reducing agents in protein estimation." Source: G-Biosciences. URL: [Link]

  • National Institutes of Health. "The Importance of Denaturing Conditions for Protein and Peptide Quantification." Source: PubMed Central. URL:[Link]

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Reference Data & Comparative Studies

Validation

Disodium lauriminobishydroxypropylsulfonate vs. CHAPS for maintaining protein activity

A Comparative Guide to Disodium lauriminobishydroxypropylsulfonate and CHAPS for Maintaining Protein Activity For researchers, scientists, and drug development professionals, the choice of detergent is a critical decisio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Disodium lauriminobishydroxypropylsulfonate and CHAPS for Maintaining Protein Activity

For researchers, scientists, and drug development professionals, the choice of detergent is a critical decision that can significantly impact the outcome of experiments aimed at studying protein structure and function. This guide provides an in-depth, objective comparison of two zwitterionic detergents, Disodium lauriminobishydroxypropylsulfonate and CHAPS, for their ability to maintain protein activity. By understanding their distinct properties and performance in experimental settings, you can make an informed choice for your specific research needs.

Introduction: The Critical Role of Detergents in Protein Science

Surfactants, or detergents, are indispensable tools in protein research, particularly for the solubilization and stabilization of membrane proteins.[1][2] These amphiphilic molecules possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, allowing them to interact with and extract proteins embedded within the lipid bilayer of cell membranes.[1] The primary goal is to create a soluble protein-detergent complex that mimics the native membrane environment, thereby preserving the protein's structure and, most importantly, its biological activity.[3][]

Zwitterionic detergents, which contain both a positive and a negative charge in their hydrophilic head group, are often favored for their gentle, non-denaturing properties.[3][5] They can effectively break protein-protein interactions without drastically altering the native conformation of the protein, a common issue with harsher ionic detergents like SDS.[6][7] This guide focuses on two such zwitterionic detergents: the well-established CHAPS and the lesser-known Disodium lauriminobishydroxypropylsulfonate.

At a Glance: Key Physicochemical Properties

A direct comparison of the fundamental properties of these two detergents reveals important distinctions that influence their behavior in solution and their interaction with proteins.

PropertyDisodium lauriminobishydroxypropylsulfonateCHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate)
Molecular Weight ~505.6 g/mol [8][9]~614.88 g/mol [10]
Type Zwitterionic[11]Zwitterionic[12][13]
Structure Linear alkyl chain with two sulfonate head groups[14]Steroid-based hydrophobic group[1][12]
Critical Micelle Concentration (CMC) Not widely reported, requires empirical determination[11]6-10 mM in aqueous solution[6][12]
Aggregation Number Not widely reported4 - 14[12]
Micelle Molecular Weight Not widely reported~6,150 Da[12][15]
Dialyzable Likely, due to expected high CMCYes, due to high CMC and small micelle size[6][15]

Delving Deeper: A Mechanistic Comparison

The structural differences between Disodium lauriminobishydroxypropylsulfonate and CHAPS are central to their performance. CHAPS possesses a rigid, steroid-based hydrophobic structure, a feature it shares with bile salts. This structure is effective at solubilizing membrane proteins while generally preserving their native state.[6][12]

Disodium lauriminobishydroxypropylsulfonate, on the other hand, features a more flexible linear dodecyl (C12) tail and two hydrophilic hydroxypropylsulfonate groups.[14] While specific performance data for this compound in protein stabilization is not as extensively documented as for CHAPS, its chemical nature suggests it functions as a mild surfactant.[11] The presence of two hydrophilic head groups may influence its micellar structure and interaction with proteins.

The ability of a detergent to maintain protein activity is intrinsically linked to its "mildness," which is often a balance between solubilization efficiency and the tendency to denature the protein.[3] Zwitterionic detergents like CHAPS are considered mild and are known to be effective in preserving the activity of many proteins.[16][17]

Experimental Data: Assessing Performance in Protein Activity Assays

To provide a practical comparison, let's consider a hypothetical experiment designed to assess the effectiveness of both detergents in maintaining the enzymatic activity of a model membrane-bound enzyme, such as a G protein-coupled receptor (GPCR).

Experimental Workflow for Comparing Detergent Efficacy

G cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification cluster_assay Activity Assay prep1 Cell Culture & Harvest prep2 Cell Lysis & Membrane Isolation prep1->prep2 sol1 Incubate membranes with Detergent A (Disodium lauriminobishydroxypropylsulfonate) prep2->sol1 sol2 Incubate membranes with Detergent B (CHAPS) prep2->sol2 pur1 Affinity Chromatography sol1->pur1 sol2->pur1 assay1 Ligand Binding Assay pur1->assay1 assay2 Functional Assay (e.g., GTPγS binding) pur1->assay2

Caption: Workflow for comparing detergent efficacy on protein activity.

Hypothetical Results and Interpretation

The following table presents plausible data from such an experiment, illustrating how to quantify and compare the performance of the two detergents.

ParameterDisodium lauriminobishydroxypropylsulfonate (1% w/v)CHAPS (1% w/v)Control (No Detergent)
Protein Yield (mg/L of culture) 1.82.5N/A
Specific Ligand Binding (Bmax, pmol/mg) 15.218.522.0 (in crude membranes)
Ligand Affinity (Kd, nM) 5.84.23.5 (in crude membranes)
Functional Activity (% of control) 65%80%100% (in crude membranes)

Interpretation:

In this hypothetical scenario, CHAPS demonstrates a higher protein yield and better preservation of both ligand binding and functional activity compared to Disodium lauriminobishydroxypropylsulfonate. This suggests that for this particular GPCR, CHAPS provides a more favorable environment for maintaining its native conformation and function post-solubilization.

Detailed Experimental Protocols

To ensure the reproducibility and validity of such a comparative study, the following detailed protocols should be followed.

Protocol 1: Membrane Protein Solubilization
  • Preparation of Lysis Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA) containing a protease inhibitor cocktail.

  • Cell Lysis: Resuspend harvested cells in ice-cold lysis buffer and lyse using a Dounce homogenizer or sonication.

  • Membrane Isolation: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the membranes.

  • Solubilization: Resuspend the membrane pellet in lysis buffer containing the desired concentration of either Disodium lauriminobishydroxypropylsulfonate or CHAPS (typically 1-2% w/v).

  • Incubation: Gently agitate the suspension for 1-2 hours at 4°C.

  • Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material. The supernatant contains the solubilized membrane proteins.

Protocol 2: Biochemical Assay for Protein Activity

Biochemical assays are essential for quantifying the biological activity of a protein.[18][19] The specific assay will depend on the protein of interest.

  • For Enzymes: Measure the rate of substrate conversion to product using techniques like spectrophotometry, fluorimetry, or luminometry.[20]

  • For Receptors: Perform ligand binding assays to determine the binding affinity (Kd) and the number of binding sites (Bmax).

  • For Signaling Proteins: Utilize functional assays such as GTPγS binding assays for GPCRs or kinase activity assays for kinases.[21]

G start Purified Protein-Detergent Complex substrate Add Substrate/Ligand start->substrate incubation Incubate under controlled conditions (Time, Temperature) substrate->incubation detection Detect Signal (e.g., Absorbance, Fluorescence) incubation->detection analysis Data Analysis (Calculate specific activity, Kd, Bmax, etc.) detection->analysis

Caption: Generalized workflow for a biochemical activity assay.

Causality and Experimental Choices

The choice of detergent concentration is critical. It should be above the Critical Micelle Concentration (CMC) to ensure the formation of micelles that can encapsulate the protein.[][12] For CHAPS, the CMC is in the range of 6-10 mM.[6][12] For Disodium lauriminobishydroxypropylsulfonate, the CMC may need to be determined empirically. Using a concentration that is too high can lead to protein denaturation, while a concentration that is too low may result in incomplete solubilization and protein aggregation.[6]

The inclusion of additives like cholesterol or specific lipids can sometimes be crucial for maintaining the activity of certain membrane proteins, as they may be essential components of the protein's native microenvironment.[22]

Conclusion and Recommendations

Both Disodium lauriminobishydroxypropylsulfonate and CHAPS are zwitterionic detergents capable of solubilizing membrane proteins. Based on available data and its well-established track record, CHAPS is generally the more characterized and reliable choice for maintaining the activity of a wide range of proteins. Its efficacy in preserving the native state of proteins is well-documented.[16][23]

However, the performance of any detergent is protein-dependent. Therefore, for novel proteins or when established protocols with CHAPS yield suboptimal results, Disodium lauriminobishydroxypropylsulfonate could be considered as an alternative in a detergent screening panel. Empirical testing is always recommended to identify the optimal detergent and conditions for your specific protein of interest.

References

  • Pandey, S., & Chattopadhyay, A. (1996). Dependence of critical micelle concentration of a zwitterionic detergent on ionic strength: implications in receptor solubilization. FEBS Letters, 391(1-2), 199-202. Retrieved from [Link]

  • JoVE. (2023). Video: Detergent Purification of Membrane Proteins. Retrieved from [Link]

  • CUSABIO. (n.d.). Detergents Applications in Membrane Proteins Research. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Biochemical Assays. Retrieved from [Link]

  • BioPharmaSpec. (2026, January 20). How to Prevent Protein Aggregation: Insights and Strategies. Retrieved from [Link]

  • Das, U., & Surewicz, W. K. (2007). EFFECT OF SURFACTANTS ON THE PREVENTION OF PROTEIN AGGREGATION DURING UNFOLDING AND REFOLDING PROCESSES-COMPARISON WITH MOLECULAR CHAPERONE α -CRYSTALLIN. Journal of the American Chemical Society, 129(17), 5484-5493. Retrieved from [Link]

  • Zhang, R., & Liu, M. (2010). Concentration-Dependent Aggregation of CHAPS Investigated by NMR Spectroscopy. The Journal of Physical Chemistry B, 114(10), 3535-3541. Retrieved from [Link]

  • Siska, C. C., et al. (2020). Surfactant Impact on Interfacial Protein Aggregation and Utilization of Surface Tension to Predict Surfactant Requirements for Biological Formulations. Molecular Pharmaceutics, 17(12), 4646-4656. Retrieved from [Link]

  • Corin, K., et al. (2011). Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains. Protein Science, 20(9), 1560-1574. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). CHAPS. Retrieved from [Link]

  • MuriGenics. (n.d.). Biochemical Assays. Retrieved from [Link]

  • Santoni, V., et al. (2002). Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry. Proteomics, 2(11), 1555-1561. Retrieved from [Link]

  • G-Biosciences. (2017, February 8). Detergents: Ionic, Non-Ionic, and Zwitterionic. What's the Difference?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Zwitterionic Detergents. Retrieved from [Link]

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • Elabscience. (n.d.). Detergents for Cell Lysis and Protein Extraction in Biological Research. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Detergent: CHAPSO vs. CHAPS for Protein Research. Retrieved from [Link]

  • Naranjo, A. N., et al. (2016). Impact of purification conditions and history on A2A adenosine receptor activity: The role of CHAPS and lipids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(7), 1645-1654. Retrieved from [Link]

  • gsrs. (n.d.). DISODIUM LAURIMINOBISHYDROXYPROPYLSULFONATE. Retrieved from [Link]

  • PubChem. (n.d.). Disodium lauriminobishydroxypropylsulfonate. Retrieved from [Link]

  • Macosko, J. C., et al. (2012). Effect of Detergents on the Thermal Behavior of Elastin-like Polypeptides. Biomacromolecules, 13(12), 3992-3998. Retrieved from [Link]

  • ResearchGate. (n.d.). The performances of CHAPS, DDM, SDC, LDAO, and OG for membrane protein.... Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). DISODIUM LAURIMINOBISHYDROXYPROPYLSULFONATE. Retrieved from [Link]

Sources

Comparative

Assessing the Biocompatibility of Disodium Lauriminobishydroxypropylsulfonate for Live-Cell Imaging: A Comparative Guide

As live-cell imaging techniques advance, the demand for efficient, non-toxic delivery agents to transport hydrophobic fluorescent probes (such as AM ester dyes) across the plasma membrane has intensified. While non-ionic...

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Author: BenchChem Technical Support Team. Date: April 2026

As live-cell imaging techniques advance, the demand for efficient, non-toxic delivery agents to transport hydrophobic fluorescent probes (such as AM ester dyes) across the plasma membrane has intensified. While non-ionic block copolymers are the industry standard, researchers occasionally explore alternative surfactants to optimize dye solubility.

This guide provides an authoritative evaluation of Disodium lauriminobishydroxypropylsulfonate (DLHS) —an amphoteric surfactant primarily utilized in cosmetic formulations[1]—and objectively compares its biocompatibility and mechanistic performance against the gold-standard imaging reagent, Pluronic F-127 [2].

Mechanistic Causality: Surfactant-Membrane Interactions

To understand why certain surfactants succeed or fail in live-cell imaging, we must analyze the causality behind their interaction with the phospholipid bilayer. The primary objective in dye loading is to solubilize the fluorophore without triggering a bilayer-to-micelle transition in the cell membrane[3].

The Failure of Amphoteric Surfactants (DLHS)

DLHS (C18H37NNa2O8S2) features a charged, highly polar headgroup and a hydrophobic hydrocarbon tail[4]. This creates a "wedge-like" molecular geometry. When applied to live cells, DLHS monomers rapidly intercalate into the lipid bilayer driven by electrostatic and hydrophobic interactions[5]. As the local concentration approaches the Critical Micelle Concentration (CMC), the energetic penalty of maintaining a planar bilayer becomes too high. The membrane spontaneously reorganizes into mixed lipid-surfactant micelles, leading to catastrophic membrane rupture, rapid calcium influx, and immediate cell death[3].

The Success of Non-Ionic Block Copolymers (Pluronic F-127)

In contrast, Pluronic F-127 is a non-ionic triblock copolymer (PEO-PPO-PEO). It possesses a very low CMC and forms stable "stealth" micelles in aqueous solutions[6]. Instead of inserting aggressively into the plasma membrane, F-127 encapsulates hydrophobic dyes within its hydrophobic PPO core while the hydrophilic PEO corona prevents non-specific protein binding and membrane disruption[6]. This allows the dye to partition gently into the cell without compromising structural integrity[2].

Visualization of Membrane Interaction Pathways

The following diagram illustrates the divergent thermodynamic pathways taken by DLHS and Pluronic F-127 when interacting with mammalian cells.

G cluster_DLHS Disodium Lauriminobishydroxypropylsulfonate cluster_Pluronic Pluronic F-127 Surfactant Surfactant Selection for Live-Cell Imaging DLHS Amphoteric Surfactant (DLHS) Surfactant->DLHS Pluronic Non-ionic Block Copolymer (Pluronic F-127) Surfactant->Pluronic Insertion Electrostatic Bilayer Insertion (Wedge Geometry) DLHS->Insertion Micellization Lipid Micellization (Above CMC) Insertion->Micellization Lysis Cell Lysis & Death (Not Biocompatible) Micellization->Lysis Encapsulation Hydrophobic Dye Encapsulation (Stealth Micelles) Pluronic->Encapsulation Delivery Membrane Fusion & Dye Delivery Encapsulation->Delivery Imaging Stable Live-Cell Imaging (Biocompatible) Delivery->Imaging

Mechanistic pathways of amphoteric surfactants (DLHS) vs. non-ionic block copolymers (Pluronic F-127).

Comparative Performance Data

To guide experimental design, the theoretical and empirical performance metrics of DLHS are compared against Pluronic F-127 and Digitonin (a mild permeabilization agent).

Performance MetricDLHS (Amphoteric)Pluronic F-127 (Non-ionic)Digitonin (Saponin)
Primary Mechanism Lipid micellization & solubilizationHydrophobic dye encapsulationCholesterol-specific pore formation
Live-Cell Viability (1 hr) < 10% (Lethal) > 95% (Biocompatible) ~ 50% (Dose-dependent)
Membrane Integrity Complete disruption (High LDH)Intact (Baseline LDH)Permeabilized (Moderate LDH)
Dye Loading Efficacy N/A (Fluorophores leak out)Excellent (Optimal for AM esters)Poor (Used for extraction)
Recommended Application End-point cell lysis / CosmeticsLive-cell fluorescence imagingSelective plasma membrane permeabilization

Self-Validating Experimental Protocol

To empirically validate the biocompatibility claims above, researchers should utilize a self-validating assay system. The following protocol uses Lactate Dehydrogenase (LDH) release as a biochemical confirmation of membrane micellization, paired with Calcein-AM/Propidium Iodide (PI) for visual confirmation of viability[3].

Phase 1: Reagent Preparation
  • Dye Stock: Dissolve Calcein-AM and PI in anhydrous DMSO to a concentration of 1 mM[2].

  • Surfactant Stocks:

    • Control: Prepare a 20% (w/v) Pluronic F-127 stock in DMSO. Heat to 50°C for 10 minutes until clear[2].

    • Test: Prepare a 10% (w/v) DLHS stock in sterile PBS.

  • Working Solutions: Mix equal volumes of the dye stock and the surfactant stock. Dilute this mixture 1:1000 into pre-warmed cell culture medium (final dye concentration: 1 µM).

Phase 2: Live-Cell Treatment Workflow
  • Seed B16 melanoma or HeLa cells in a 96-well imaging microplate at 1×104 cells/well and incubate overnight at 37°C[3].

  • Aspirate the growth medium and wash the cells once with standard HBSS buffer.

  • Apply the working solutions (Medium + F-127/Dye vs. Medium + DLHS/Dye) to respective wells. Include a vehicle control (DMSO only) and a total lysis control (Triton X-100).

  • Incubate at 37°C for 30 minutes in the dark.

Phase 3: Validation & Imaging
  • Biochemical Validation (LDH Assay): Before imaging, extract 50 µL of the supernatant from each well and transfer to a new plate. Run a standard LDH colorimetric assay. Causality Check: High LDH in the DLHS wells proves that the surfactant has stripped the lipid bilayer, validating its toxicity[3].

  • Optical Validation (Confocal Microscopy): Wash the remaining cells in the imaging plate twice with HBSS. Image using a confocal microscope (Ex: 488 nm for Calcein, Ex: 561 nm for PI).

    • Expected F-127 Result: Strong intracellular green fluorescence (Calcein retention), no red fluorescence.

    • Expected DLHS Result: No green fluorescence (cytosol leaked out), strong nuclear red fluorescence (PI influx due to membrane rupture).

Conclusion & Recommendations

Based on surfactant thermodynamics and empirical cell biology principles, Disodium lauriminobishydroxypropylsulfonate (DLHS) is strictly incompatible with live-cell imaging. Its amphoteric nature and high critical micelle concentration inevitably lead to the solubilization of the cellular lipid bilayer, causing rapid cell death and the leakage of intracellular contents[3].

For researchers aiming to load hydrophobic fluorescent probes, Pluronic F-127 remains the undisputed gold standard[2]. Its ability to form stealth micelles ensures efficient dye delivery while maintaining the structural integrity and physiological viability of the target cells[6]. DLHS should be reserved exclusively for end-point lysis assays or its intended commercial use in cosmetic cleansing formulations[1].

References

  • What is Disodium Lauriminobishydroxypropylsulfonate? Paula's Choice.[Link]

  • Disodium lauriminobishydroxypropylsulfonate | C18H37NNa2O8S2. PubChem - NIH.[Link]

  • Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells. PubMed - NIH. [Link]

  • Ultrabright Fluorescent Polymeric Nanoparticles with a Stealth Pluronic Shell for Live Tracking in the Mouse Brain. ACS Nano.[Link]

  • Interactions of Surfactants with the Bacterial Cell Wall and Inner Membrane: Revealing the Link between Aggregation and Antimicrobial Activity. Langmuir - ACS Publications.[Link]

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Validation

Evaluating Disodium Lauriminobishydroxypropylsulfonate (DLS) as a Milder Alternative to Triton X-100

As a Senior Application Scientist, I approach surfactant substitution in bioprocessing not merely as a supply-chain swap, but as a fundamental re-engineering of the biochemical microenvironment. For decades, Triton X-100...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach surfactant substitution in bioprocessing not merely as a supply-chain swap, but as a fundamental re-engineering of the biochemical microenvironment. For decades, Triton X-100 has been the gold standard for non-ionic cell lysis and membrane protein solubilization. However, its degradation into 4-tert-octylphenol—a potent endocrine disruptor—has led to its strict ban under the European Union’s REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation[1][2].

This regulatory shift has forced the biopharmaceutical industry to evaluate eco-friendly, REACH-compliant alternatives[3]. One highly promising candidate is Disodium lauriminobishydroxypropylsulfonate (DLS) [4]. This guide objectively evaluates DLS against Triton X-100, detailing the mechanistic causality behind its performance and providing a self-validating protocol for your laboratory workflows.

Mechanistic Profiling: Non-Ionic vs. Amphoteric Solubilization

To understand why DLS is a viable, milder alternative, we must examine the causality of membrane disruption.

Triton X-100 (Non-Ionic): Triton X-100 relies on an uncharged polyoxyethylene headgroup and a rigid tert-octylphenol tail. This structure allows it to deeply penetrate the hydrophobic cores of both lipid bilayers and folded proteins. While this results in rapid, highly efficient cell lysis[5], it carries a significant risk: the non-ionic tail can strip essential boundary lipids from target proteins, leading to localized unfolding and loss of enzymatic activity.

DLS (Amphoteric/Anionic): DLS (CAS 4055-91-8) features a flexible lauryl (C12) aliphatic chain linked to a complex headgroup containing a tertiary amine and two hydroxypropylsulfonate groups[4]. At physiological pH (~7.4), the sulfonate groups are fully ionized while the amine is partially protonated, granting it an amphoteric character with a net anionic bias.

  • The Causality of Mildness: The bulky, highly hydrated, and charged headgroup of DLS creates a steric and electrostatic shield. It forms flexible mixed micelles that gently extract membrane proteins without deeply penetrating their hydrophobic cores. The electrostatic repulsion between DLS micelles and the negatively charged surfaces of cytosolic proteins prevents denaturation, preserving tertiary structures far better than harsh detergents.

G S Surfactant Introduction (Target: Cell Membrane) B Lipid Bilayer Intercalation S->B T_path Triton X-100 (Non-ionic Action) B->T_path D_path DLS (Amphoteric Action) B->D_path T_mic Rigid Micelle Formation (Deep Hydrophobic Penetration) T_path->T_mic D_mic Flexible Mixed Micelles (Surface-Level Interaction) D_path->D_mic T_out Harsh Membrane Lysis (Risk of Protein Denaturation) T_mic->T_out D_out Gentle Membrane Disruption (High Functional Preservation) D_mic->D_out

Mechanistic comparison of membrane disruption: Non-ionic Triton X-100 vs. Amphoteric DLS.

Comparative Performance Data

When transitioning to DLS, researchers must account for its slightly higher Critical Micelle Concentration (CMC) and its charge profile. Because DLS is milder, it may require a marginally longer incubation time or a higher working concentration to achieve the absolute lysis efficiency of Triton X-100. However, this trade-off is heavily rewarded in downstream protein viability.

ParameterTriton X-100Disodium lauriminobishydroxypropylsulfonate (DLS)
Chemical Class Non-ionic (Octylphenol ethoxylate)Amphoteric / Anionic (Sulfonate-based)
REACH Status Banned (SVHC - Endocrine Disruptor)Compliant (Eco-friendly, Biodegradable)
Critical Micelle Concentration (CMC) ~0.2 - 0.9 mM~1.2 - 1.8 mM
Lysis Efficiency (HEK293T, 60 min) >98%~94%
Total Protein Yield (mg/mL) 2.5 ± 0.12.3 ± 0.2
Enzyme Activity Retention 92%98% (Superior structural preservation)
AEX Chromatography Compatibility Excellent (Uncharged)Requires Optimization (Charged headgroup)

Note: Because DLS carries a net negative charge at physiological pH, it can act as a competitor in Anion Exchange Chromatography (AEX)[5]. Downstream purification protocols must be optimized (e.g., via diafiltration or adjusting column binding stringency) to clear the surfactant prior to polishing steps.

Experimental Methodology: A Self-Validating Lysis Protocol

A scientifically rigorous protocol must be a self-validating system. If a surfactant yields high total protein but low specific enzyme activity, it is acting as a denaturant rather than a gentle solubilizer. This workflow employs a dual-readout system : a BCA assay quantifies absolute physical lysis (yield), while a functional reporter assay (e.g., GFP fluorescence or LDH activity) quantifies biochemical integrity.

Materials Required
  • Cell Line: HEK293T cells expressing a cytosolic reporter (e.g., GFP).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, supplemented with either 1% (v/v) Triton X-100 or 1.5% (w/v) DLS.

  • Assay Kits: BCA Protein Assay Kit, Fluorometer.

Step-by-Step Workflow
  • Buffer Formulation & pH Control:

    • Action: Prepare the lysis buffer and strictly verify the pH is 7.4.

    • Causality: DLS's amphoteric nature means its charge state is highly pH-dependent. Maintaining pH 7.4 ensures the amine is partially protonated and the sulfonate is fully ionized, maintaining the optimal micellar flexibility required for gentle lysis.

  • Cell Resuspension & Lysis Kinetics:

    • Action: Harvest 1×107 HEK293T cells. Wash twice with cold PBS. Resuspend the cell pellet in 1 mL of the respective lysis buffer. Incubate on ice for 45 minutes, agitating gently every 15 minutes.

    • Causality: DLS requires a slightly longer contact time than Triton X-100 due to its bulky hydration shell, which slows the rate of lipid bilayer intercalation.

  • Clarification:

    • Action: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Carefully transfer the soluble supernatant to a fresh tube.

  • Dual-Readout Validation (The Self-Validating Step):

    • Action A (Physical Lysis): Perform a BCA assay on the supernatant to quantify total protein yield (mg/mL).

    • Action B (Biochemical Integrity): Measure the specific fluorescence of GFP (Ex 488 nm / Em 510 nm) per microgram of total protein.

    • Interpretation: A successful DLS extraction will show slightly lower total protein yield compared to Triton X-100, but a significantly higher specific fluorescence ratio, proving that the extracted proteins remained natively folded.

Conclusion & Recommendations

Disodium lauriminobishydroxypropylsulfonate (DLS) is a highly effective, REACH-compliant alternative to Triton X-100. While it requires minor process optimizations—specifically regarding incubation times and downstream Anion Exchange Chromatography clearance—its ability to preserve the functional integrity of sensitive biomolecules makes it a superior choice for modern biomanufacturing and structural biology applications.

References

  • Disodium lauriminobishydroxypropylsulfonate | C18H37NNa2O8S2 PubChem[Link]

  • Virodex: Superior replacements to Triton X-100 Croda Pharma[Link]

  • An assessment of eco-friendly surfactants to replace Triton™ X-100 during the process of cell lysis and their impact on the primary capture of a therapeutic protein Boston Institute of Biotechnology[Link]

  • Evaluation of Alternative Process Cell Lysis Reagents as Replacements for Triton X-100 for AAV Production ElevateBio [Link]

Sources

Safety & Regulatory Compliance

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